MLT-231
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N7O2/c1-10-8-32-9-11(2)29(10)17-13(7-25-16-6-15(20)28-30(16)17)27-18(31)26-12-3-4-24-14(5-12)19(21,22)23/h3-7,10-11H,8-9H2,1-2H3,(H2,24,26,27,31)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCFGGFGQMJQG-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@H](N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MLT-231
For Researchers, Scientists, and Drug Development Professionals
MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4][5] MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling, a pathway essential for the proliferation and survival of certain immune cells.[6][7][8] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), making it a significant therapeutic target.[6][9][10]
Core Mechanism of Action
This compound exerts its inhibitory effect through an allosteric mechanism, binding to a site distinct from the active catalytic site of the MALT1 protease.[1][2][4][5] This binding induces a conformational change in the MALT1 protein, thereby preventing it from cleaving its substrates. One of the key substrates of MALT1 is B-cell lymphoma 10 (BCL10).[1][2][4][5] By inhibiting the cleavage of BCL10, this compound effectively blocks the downstream signaling cascade that leads to the activation of NF-κB.[1][2][4][5]
The inhibition of MALT1's proteolytic activity leads to the accumulation of its uncleaved substrates, such as CYLD, BCL10, and RELB.[2] Consequently, the expression of NF-κB target genes, including IRF4, is suppressed.[2] This targeted disruption of the NF-κB pathway ultimately inhibits the proliferation of cancer cells, such as those in ABC-DLBCL.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 9 nM | MALT1 protease activity assay | [1][2][3][4][5] |
| Endogenous BCL10 Cleavage IC50 | 160 nM | Cellular assay | [1][2][3][6] |
| Cellular Proliferation Inhibition | Low micromolar range | OCI-Ly3 cells | [2][4] |
Table 2: In Vivo Pharmacokinetics
| Species | Dose & Route | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | AUC0-24 (nM/h) | Cmax (nM) | F (%) | Reference |
| BALB/c Mice | 1 mg/kg; i.v. | 11 | 1.9 | 1.5 | - | - | - | [2] |
| BALB/c Mice | 3 mg/kg; p.o. | - | - | - | 3096 | 549 | 99 | [2] |
| Sprague-Dawley Rats | 1 mg/kg; i.v. | 41 | 3.2 | 9.4 | - | - | - | [2] |
| Sprague-Dawley Rats | 3 mg/kg; p.o. | - | - | - | 547 | 46 | 61 | [2] |
Table 3: In Vivo Efficacy
| Animal Model | Dose & Schedule | Outcome | Reference |
| ABC-DLBCL Xenograft (OCI-Ly10) | 10-100 mg/kg; p.o.; bid for 2 weeks | Tumor stasis, well-tolerated | [2][4] |
| T cell-dependent B cell response (DNP-induced) | 100 mg/kg | Dose-dependent reduction of anti-DNP IgM and IgG | [4] |
Experimental Protocols
MALT1 Protease Activity Assay (Biochemical IC50)
A standard enzymatic assay is employed to determine the biochemical potency of this compound. This typically involves incubating recombinant MALT1 protease with a fluorogenic substrate. The cleavage of the substrate by MALT1 results in a fluorescent signal that is measured over time. The assay is performed with and without varying concentrations of this compound to determine the concentration at which 50% of the enzymatic activity is inhibited (IC50).
Endogenous BCL10 Cleavage Assay (Cellular IC50)
To assess the cellular potency of this compound, a cell-based assay is utilized. A relevant cell line, such as an ABC-DLBCL cell line (e.g., OCI-Ly3), is treated with a range of this compound concentrations. Following treatment, cell lysates are prepared and analyzed by Western blotting using an antibody specific for the uncleaved form of BCL10. The intensity of the band corresponding to uncleaved BCL10 is quantified, and the IC50 value is calculated as the concentration of this compound that results in a 50% increase in the level of uncleaved BCL10.
Cell Proliferation Assay
The effect of this compound on cancer cell growth is evaluated using a cell proliferation assay. ABC-DLBCL cells (e.g., OCI-Ly3) are seeded in multi-well plates and treated with various concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The concentration of this compound that inhibits cell proliferation by 50% is determined.
Pharmacokinetic Studies in Rodents
Pharmacokinetic parameters of this compound are determined in rodent models (mice and rats). For intravenous (i.v.) administration, the compound is administered as a single bolus dose, and blood samples are collected at various time points. For oral (p.o.) administration, the compound is given by gavage. Plasma concentrations of this compound are quantified using a validated analytical method, such as LC-MS/MS. The resulting concentration-time data are used to calculate pharmacokinetic parameters including clearance (CL), half-life (t1/2), volume of distribution at steady state (Vss), maximum concentration (Cmax), and area under the curve (AUC). Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound is evaluated in a xenograft model of ABC-DLBCL. Human ABC-DLBCL cells (e.g., OCI-Ly10) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at various dose levels and schedules (e.g., twice daily for two weeks). Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blot for MALT1 substrates).
Visualizations
Caption: Mechanism of this compound Action on the MALT1 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
MLT-231: A Technical Guide to a Potent Allosteric MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of immune responses and a key driver in certain B-cell lymphomas. Its dual function as a scaffold and a cysteine protease makes it a compelling therapeutic target. The proteolytic activity of MALT1 is particularly crucial for the sustained activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a hallmark of malignancies like Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[1] MLT-231 has emerged as a potent, highly selective, and orally bioavailable allosteric inhibitor of MALT1, demonstrating significant preclinical efficacy.[2][3][4] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Introduction to MALT1 and its Role in NF-κB Signaling
MALT1 is the sole paracaspase encoded in the human genome, a family of proteases structurally related to caspases but with a distinct substrate specificity, cleaving after arginine residues.[5][6] In lymphocytes, antigen receptor engagement triggers the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex.[7][8] This assembly serves two primary functions:
-
Scaffolding: The CBM complex recruits downstream signaling molecules, including the E3 ubiquitin ligase TRAF6, which leads to the activation of the IκB kinase (IKK) complex and initial NF-κB activation.[8][9]
-
Proteolytic Activity: Within the CBM complex, MALT1 is activated as a protease. It then cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 (TNFAIP3), CYLD, and RelB.[6][10][11] This cleavage activity amplifies and sustains the NF-κB signal, promoting cell survival and proliferation.[6][12]
In ABC-DLBCL, constitutive activation of the B-cell receptor (BCR) pathway leads to chronic MALT1 activity, making its inhibition a prime therapeutic strategy.[6][13]
This compound: Mechanism of Allosteric Inhibition
This compound is a small molecule inhibitor that functions through an allosteric mechanism.[2][3] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding induces a conformational change that prevents the enzyme from adopting its active state. This compound binds to an allosteric pocket in MALT1, effectively locking the protease in an inactive conformation and preventing the cleavage of its substrates.[2][3] This leads to the accumulation of uncleaved BCL10, CYLD, and RelB, which in turn suppresses the persistent NF-κB signaling required for the survival of ABC-DLBCL cells.[2] The downstream effect includes the reduced expression of NF-κB target genes, such as IRF4.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, cellular activity, and in vivo properties.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
|---|---|---|
| Biochemical IC₅₀ | 9 nM | Inhibition of recombinant MALT1 protease activity in a biochemical assay.[2][3][4][5][14][15] |
| BCL10 Cleavage IC₅₀ | 160 nM | Inhibition of endogenous BCL10 cleavage in a cellular context.[2][3][4][5][14][15] |
Table 2: Cellular Activity of this compound
| Cell Line | IC₅₀ | Assay Type |
|---|---|---|
| OCI-Ly3 | > 10 µM | Antiproliferation (14-day incubation).[2] |
| BJAB | 2 µM | Antiproliferation (14-day incubation).[2] |
| PBMC | 0.19 µM | Inhibition of mixed lymphocyte reaction.[2] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Route | Dose | CL (mL/min/kg) | t₁/₂ (h) | Vss (L/kg) | Cmax (nM) | AUC₀₋₂₄ (nM/h) | F (%) |
|---|---|---|---|---|---|---|---|---|
| Mouse | i.v. | 1 mg/kg | 11 | 1.9 | 1.5 | - | - | - |
| Mouse | p.o. | 3 mg/kg | - | - | - | 549 | 3096 | 99 |
| Rat | i.v. | 1 mg/kg | 41 | 3.2 | 9.4 | - | - | - |
| Rat | p.o. | 3 mg/kg | - | - | - | 46 | 547 | 61 |
Data sourced from MedchemExpress.[2]
Table 4: In Vivo Efficacy of this compound
| Model | Dosing Schedule | Outcome |
|---|---|---|
| ABC-DLBCL Xenograft (OCI-Ly10) | 10-100 mg/kg, p.o., bid for 2 weeks | Led to tumor stasis and was well-tolerated.[2][3] |
| T-cell Dependent B-cell Response | 100 mg/kg | Dose-dependently reduced anti-DNP IgM and IgG responses in mice.[3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MALT1 inhibitors. Below are outlines of key experimental protocols used to characterize compounds like this compound.
MALT1 Biochemical Assay (Fluorogenic)
This assay directly measures the enzymatic activity of MALT1 and its inhibition.
-
Objective: To determine the IC₅₀ of an inhibitor against recombinant MALT1 protease.
-
Materials: Recombinant MALT1 enzyme, a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, test compound (this compound), and a microplate reader.
-
Methodology: a. Prepare serial dilutions of this compound in DMSO and add to a 96-well plate. b. Add the recombinant MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the AMC group releases a fluorescent signal. e. Calculate the rate of reaction for each inhibitor concentration. f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay confirms the inhibitor's activity within a cellular environment by measuring the cleavage of a known MALT1 substrate.
-
Objective: To assess the ability of this compound to inhibit the cleavage of endogenous MALT1 substrates (e.g., CYLD, BCL10, RelB) in lymphoma cells.
-
Materials: MALT1-dependent cell line (e.g., OCI-Ly3, HBL-1), this compound, cell lysis buffer, primary antibodies against total and cleaved forms of the substrate, secondary antibodies, and Western blot equipment.
-
Methodology: a. Seed cells and allow them to adhere or grow to a suitable density. b. Treat the cells with increasing concentrations of this compound (e.g., 50-5000 nM) for a specified time (e.g., 24 hours).[2] c. Harvest and lyse the cells to extract total protein. d. Quantify protein concentration using a BCA or Bradford assay. e. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane and probe with a primary antibody specific for the MALT1 substrate (e.g., anti-CYLD or anti-RelB). g. Incubate with an appropriate HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescence substrate. i. Analyze the band intensities to determine the ratio of cleaved to uncleaved substrate, which indicates the level of MALT1 inhibition.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the anti-proliferative IC₅₀ of this compound on MALT1-dependent vs. MALT1-independent cell lines.
-
Materials: ABC-DLBCL cell lines (e.g., OCI-Ly3), a viability reagent (e.g., Resazurin dye or an ATP-based luminescent assay like CellTiter-Glo), and the test compound.
-
Methodology: a. Seed cells in a 96-well plate at a defined density. b. Add serial dilutions of this compound to the wells. c. Incubate the plates for a prolonged period (e.g., 48 to 120 hours, or up to 14 days as reported for some this compound experiments).[2][10] d. Add the viability reagent according to the manufacturer's instructions. e. Measure the signal (fluorescence or luminescence) using a microplate reader. f. Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to calculate the IC₅₀.
Animal Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model of ABC-DLBCL.
-
Materials: Immunocompromised mice (e.g., NOD-SCID), ABC-DLBCL cell line (e.g., OCI-Ly10), this compound formulated for oral administration, and calipers for tumor measurement.
-
Methodology: a. Subcutaneously implant ABC-DLBCL cells into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., ~100 mm³). c. Randomize mice into vehicle control and treatment groups. d. Administer this compound orally according to the desired schedule (e.g., 10-100 mg/kg, twice daily for 14 days).[2][3] e. Measure tumor volume with calipers at regular intervals throughout the study. f. Monitor animal weight and general health as indicators of toxicity. g. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for target engagement).
Visualizations: Pathways and Workflows
MALT1 Signaling and Inhibition by this compound```dot
// Edges BCR -> CARD11 [label="Signal"]; CARD11 -> BCL10 [label="Forms CBM\nComplex"]; BCL10 -> MALT1; MALT1 -> MALT1_active [label="Activation"];
MALT1_active -> TRAF6 [label="Scaffold\nFunction"]; TRAF6 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [style=dashed, label="Releases"]; NFkB -> NFkB_nuc [label="Translocation"]; NFkB_nuc -> Gene;
MALT1_active -> A20 [label="Cleaves &\nInactivates", color="#EA4335"]; MALT1_active -> CYLD [label="Cleaves &\nInactivates", color="#EA4335"]; MALT1_active -> RelB [label="Cleaves &\nInactivates", color="#EA4335"];
MLT231 -> MALT1 [label="Allosteric\nInhibition", color="#4285F4", style=bold, arrowhead=T];
// Ranks {rank=same; CARD11; BCL10; MALT1;} {rank=same; MALT1_active; TRAF6;} {rank=same; IKK; A20; CYLD; RelB;} }
Caption: A typical workflow for the preclinical characterization of a MALT1 inhibitor.
Logical Diagram of Allosteric Inhibition
Caption: Logical representation of this compound's allosteric inhibition mechanism.
Conclusion
This compound is a well-characterized, potent, and selective allosteric inhibitor of MALT1 protease activity. [2][3]Its favorable in vitro and in vivo profiles, including high oral bioavailability in mice and demonstrated anti-tumor efficacy in ABC-DLBCL xenograft models, establish it as a valuable tool compound for the pharmacological validation of MALT1 inhibition. [2]The data strongly support the therapeutic hypothesis that targeting the MALT1 protease is a viable strategy for MALT1-dependent cancers. Further optimization of compounds like this compound holds significant promise for the development of novel treatments for patients with ABC-DLBCL and potentially other autoimmune or inflammatory disorders where MALT1 plays a pathogenic role.
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
MLT-231: A Technical Guide to its Role in NF-κB Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical paracaspase in the NF-κB signaling pathway, particularly in lymphocytes. By inhibiting the proteolytic activity of MALT1, this compound effectively blocks the cleavage of key MALT1 substrates, leading to the suppression of NF-κB activation. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the NF-κB Pathway and the Role of MALT1
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. The canonical NF-κB pathway is tightly controlled, and its aberrant activation is a hallmark of various inflammatory diseases and cancers, particularly certain subtypes of B-cell lymphomas.
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for transducing signals from antigen receptors to the IκB kinase (IKK) complex. Upon activation, MALT1 functions as a scaffold protein and an arginine-specific cysteine protease. Its protease activity is crucial for the cleavage and inactivation of several negative regulators of NF-κB signaling, such as BCL10, CYLD, and RelB. This cleavage activity amplifies and sustains the NF-κB signal.
Mechanism of Action of this compound
This compound is an allosteric inhibitor of MALT1, meaning it binds to a site distinct from the active site to induce a conformational change that inhibits the enzyme's proteolytic activity. This mode of inhibition contributes to its high selectivity. The primary mechanism by which this compound inhibits the NF-κB pathway is by preventing the MALT1-mediated cleavage of its substrates. This leads to the accumulation of the uncleaved, active forms of these negative regulators, which in turn dampens the downstream signaling cascade that leads to the activation of the IKK complex and subsequent nuclear translocation of NF-κB.
Quantitative Data
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| MALT1 | Biochemical Protease Assay | 9 nM | [1][2][3] |
| Endogenous BCL10 Cleavage | Cellular Assay | 160 nM | [1][2][4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | Cmax | AUC0-24 | Bioavailability (F) | Reference |
| BALB/c mice | p.o. | 3 mg/kg | 549 nM | 3096 nM/h | 99% | [1] |
| Sprague-Dawley rats | p.o. | 3 mg/kg | 46 nM | 547 nM/h | 61% | [1] |
Table 3: In Vivo Efficacy of this compound
| Model | Cell Line | Administration | Dose | Outcome | Reference |
| ABC-DLBCL Xenograft | OCI-Ly10 | p.o. (bid for 2 weeks) | 100 mg/kg | Antitumor efficacy | [3] |
| ABC-DLBCL Xenograft | Not specified | p.o. (bid for 2 weeks) | 10-100 mg/kg | Tumor stasis | [1] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and this compound's Point of Intervention
Caption: NF-κB signaling pathway showing this compound's inhibition of MALT1.
Experimental Workflow for MALT1 Biochemical Assay
References
MLT-231: A Novel Allosteric MALT1 Inhibitor for Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-Cell Lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, with the Activated B-Cell like (ABC) subtype being particularly aggressive and often resistant to standard chemoimmunotherapy.[1][2] A defining characteristic of ABC-DLBCL is the constitutive activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for the survival and proliferation of the lymphoma cells.[3][4] A key mediator in this pathway is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a paracaspase that functions as both a scaffold and a protease.[5][6] Its proteolytic activity is essential for sustaining the chronic B-cell receptor (BCR) and Toll-like receptor (TLR) signaling that drives NF-κB activation in ABC-DLBCL.[4][7] This dependency makes MALT1 a compelling therapeutic target.
MLT-231 is a potent and highly selective, allosteric inhibitor of MALT1. This document provides a comprehensive technical overview of this compound, summarizing its preclinical data, detailing the experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound and other relevant MALT1 inhibitors in ABC-DLBCL models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| MALT1 IC50 | 9 nM | Biochemical Assay | |
| Endogenous BCL10 Cleavage IC50 | 160 nM | OCI-Ly3 | |
| Proliferation Inhibition | 19.5-10000 nM | OCI-Ly3 |
Table 2: In Vivo Efficacy of this compound in an ABC-DLBCL Xenograft Model
| Dosage | Schedule | Outcome | Reference |
| 10-100 mg/kg | p.o., bid for 2 weeks | Led to tumor stasis and was well tolerated. | [3] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose | Route | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | AUC0-24 (nM/h) | Cmax (nM) | F (%) | Reference |
| BALB/c Mice | 1 mg/kg | i.v. | 11 | 1.9 | 1.5 | - | - | - | |
| BALB/c Mice | 3 mg/kg | p.o. | - | - | - | 3096 | 549 | 99 | |
| Sprague-Dawley Rats | 1 mg/kg | i.v. | 41 | 3.2 | 9.4 | - | - | - | |
| Sprague-Dawley Rats | 3 mg/kg | p.o. | - | - | - | 547 | 46 | 61 |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of the MALT1 paracaspase. In ABC-DLBCL, mutations in upstream components of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways, such as CD79A/B, CARD11, and MYD88, lead to the constitutive formation of the CARD11-BCL10-MALT1 (CBM) complex.[1][7] This complex activates MALT1's proteolytic function, which then cleaves and inactivates negative regulators of NF-κB signaling, including A20, BCL10, and RELB.[6] By inhibiting MALT1's protease activity, this compound prevents the degradation of these negative regulators, thereby suppressing the canonical NF-κB pathway and inducing apoptosis in MALT1-dependent ABC-DLBCL cells.[3][6]
Caption: MALT1 signaling in ABC-DLBCL and the inhibitory action of this compound.
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical evaluation of MALT1 inhibitors like this compound for ABC-DLBCL research.
Cell Lines and Culture
-
ABC-DLBCL Cell Lines: OCI-Ly3, OCI-Ly10, HBL-1, TMD8, U2932
-
GCB-DLBCL Cell Lines (as controls): OCI-Ly1, OCI-Ly7, SU-DHL-4
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for MALT1 Substrate Cleavage
-
Cell Treatment: ABC-DLBCL cells (e.g., OCI-Ly3) are treated with varying concentrations of this compound (e.g., 50-5000 nM) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MALT1 substrates (e.g., CYLD, BCL10, RELB) and a loading control (e.g., GAPDH, α-tubulin). This is followed by incubation with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form and an accumulation of the uncleaved form of the substrate indicates MALT1 inhibition.
Cell Proliferation and Viability Assays
-
Cell Seeding: ABC-DLBCL and GCB-DLBCL cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Plates are incubated for a period of 48 to 144 hours.
-
Viability Measurement: Cell viability is assessed using various methods:
-
Resazurin-based assay: A resazurin (B115843) solution is added to the wells, and after a short incubation, fluorescence is measured to determine the number of viable cells.
-
[3H]-thymidine incorporation assay: [3H]-thymidine is added to the culture medium, and its incorporation into the DNA of proliferating cells is measured by scintillation counting.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI25) values are calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.
-
Tumor Implantation: ABC-DLBCL cells (e.g., OCI-Ly3) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered to the treatment group via an appropriate route (e.g., oral gavage) at specified doses and schedules (e.g., 10-100 mg/kg, twice daily for 14 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The anti-tumor activity is evaluated by comparing the tumor growth in the treated group to the control group. Tumor stasis or regression indicates efficacy.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to assess target engagement (e.g., by measuring BCL10 cleavage in tumor lysates) and pharmacokinetic parameters.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical research workflow for evaluating a MALT1 inhibitor like this compound.
Caption: A typical preclinical workflow for evaluating this compound.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
- 6. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of MLT-231: A MALT1 Inhibitor for Activated B-Cell Like Diffuse Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of MLT-231, a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). The data presented herein highlights the potential of this compound as a therapeutic agent for Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), a subtype of DLBCL with a high unmet medical need.
Introduction
Activated B-Cell Like Diffuse Large B-Cell Lymphoma is characterized by chronic B-cell receptor (BCR) signaling, which leads to the constitutive activation of the NF-κB pathway, a key driver of cell survival and proliferation. MALT1, a paracaspase, is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is downstream of the BCR. The proteolytic activity of MALT1 is essential for the sustained NF-κB signaling in ABC-DLBCL, making it a prime therapeutic target. This compound is a small molecule inhibitor designed to allosterically inhibit the protease function of MALT1.
In Vitro Efficacy of this compound
The in vitro activity of this compound was evaluated across various parameters, including its inhibitory effect on MALT1, its ability to block downstream signaling, and its impact on the proliferation of ABC-DLBCL cell lines.
Biochemical and Cellular Potency
This compound demonstrates potent and selective inhibition of MALT1's proteolytic activity. This was assessed through biochemical assays and the monitoring of endogenous substrate cleavage in cellular contexts.
| Parameter | Value | Cell Line/System |
| MALT1 Protease Inhibition (IC50) | 9 nM | Biochemical Assay |
| Endogenous BCL10 Cleavage Inhibition (IC50) | 160 nM | Cellular Assay |
| Table 1: Potency of this compound in Biochemical and Cellular Assays.[1] |
Inhibition of Cell Proliferation
This compound effectively inhibits the proliferation of ABC-DLBCL cell lines, such as OCI-Ly3, which are known to be dependent on MALT1 signaling.
| Cell Line | Treatment | Effect |
| OCI-Ly3 | This compound (19.5-10000 nM) | Inhibition of proliferation |
| Table 2: Anti-proliferative Activity of this compound.[1] |
Modulation of NF-κB Signaling
The inhibitory effect of this compound on MALT1 leads to the suppression of the NF-κB signaling pathway. This is evidenced by the accumulation of uncleaved MALT1 substrates and the downregulation of NF-κB target genes.
| Cell Line | Treatment | Effect |
| OCI-Ly3 | This compound (50-5000 nM; 24 hours) | Accumulation of uncleaved CYLD, BCL10, and RELB; Suppression of IRF4 expression |
| Table 3: Effect of this compound on NF-κB Signaling.[1] |
In Vivo Efficacy of this compound
The anti-tumor activity of this compound was evaluated in a xenograft model of ABC-DLBCL, demonstrating its potential for in vivo efficacy.
ABC-DLBCL Xenograft Model
An OCI-Ly3 xenograft model in mice was utilized to assess the in vivo anti-tumor effects of this compound.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Mouse | OCI-Ly3 | This compound (10-100 mg/kg; p.o.) | Twice daily for 2 weeks | Tumor stasis and well-tolerated |
| Table 4: In Vivo Efficacy of this compound in an ABC-DLBCL Xenograft Model.[1] |
Pharmacokinetic Profile of this compound
Pharmacokinetic studies were conducted in mice and rats to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
| Species | Administration | Dose | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | AUC0-24 (nM/h) | Cmax (nM) | F (%) |
| BALB/c Mouse | i.v. | 1 mg/kg | 11 | 1.9 | 1.5 | - | - | - |
| BALB/c Mouse | p.o. | 3 mg/kg | - | - | - | 3096 | 549 | 99 |
| Sprague-Dawley Rat | i.v. | 1 mg/kg | 41 | 3.2 | 9.4 | - | - | - |
| Sprague-Dawley Rat | p.o. | 3 mg/kg | - | - | - | 547 | 46 | 61 |
| Table 5: Pharmacokinetic Parameters of this compound in Mice and Rats.[1] |
Signaling Pathway and Experimental Workflow Visualizations
MALT1 Signaling Pathway in ABC-DLBCL
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in ABC-DLBCL and the point of intervention for this compound.
Caption: MALT1 signaling cascade in ABC-DLBCL and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy
The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Caption: General workflow for in vivo efficacy testing of this compound in a xenograft model.
Experimental Protocols
In Vitro Cell Proliferation Assay (Representative Protocol)
-
Cell Seeding: Seed OCI-Ly3 cells in a 96-well plate at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0.01 to 10,000 nM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell proliferation reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using appropriate software.
Western Blotting for Signaling Pathway Analysis (Representative Protocol)
-
Cell Treatment: Plate OCI-Ly3 cells and treat with this compound (e.g., 50, 500, 5000 nM) or vehicle for 24 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved BCL10, total BCL10, CYLD, RELB, IRF4, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
OCI-Ly3 Xenograft Model (Representative Protocol)
-
Animal Housing: House immunodeficient mice (e.g., NOD-SCID) in a pathogen-free environment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject approximately 5 x 106 OCI-Ly3 cells in a suitable medium (e.g., RPMI-1640 mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 10-100 mg/kg) or vehicle control orally (p.o.) twice daily.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment for a predefined period (e.g., 14 days) or until tumors in the control group reach a predetermined size. Euthanize animals at the end of the study.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment and control groups.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for ABC-DLBCL. Its potent and selective inhibition of MALT1 leads to the effective suppression of the NF-κB signaling pathway, resulting in reduced cell proliferation in vitro and significant anti-tumor efficacy in vivo. The favorable pharmacokinetic profile of this compound further underscores its potential as a clinical candidate. Further investigation in clinical trials is warranted to establish the safety and efficacy of this compound in patients with ABC-DLBCL.
References
MLT-231 target validation in B-cell lymphomas
An In-depth Technical Guide to the Target Validation of MLT-231 in B-cell Lymphomas
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy characterized by chronic B-cell receptor (BCR) signaling and constitutive activation of the NF-κB pathway.[1][2] This pathway addiction makes key signaling nodes attractive therapeutic targets. One such critical node is the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[3] MALT1 functions as a dual-role scaffolding protein and paracaspase, and its proteolytic activity is essential for sustaining the oncogenic signaling that drives ABC-DLBCL proliferation and survival.[3][4] this compound is a potent, highly selective, allosteric inhibitor of MALT1 protease activity.[5] This document provides a comprehensive technical overview of the target validation for this compound in B-cell lymphomas, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing the underlying biological pathways and validation workflows.
MALT1 as a Therapeutic Target in B-cell Lymphomas
MALT1 is a central mediator of NF-κB signaling downstream of the B-cell receptor and Toll-like receptors (TLR).[1] In ABC-DLBCL, frequent activating mutations in upstream components like CD79A/B, CARMA1 (CARD11), and MYD88 lead to the constitutive assembly of the CARMA1-BCL10-MALT1 (CBM) signalosome.[1][4] This complex formation activates MALT1's dual functions:
-
Scaffolding: MALT1 recruits downstream proteins like TRAF6, leading to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation.[4][6]
-
Proteolytic Activity: As a paracaspase, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, including A20 (TNFAIP3) and RelB, thereby amplifying and sustaining the pro-survival signal.[1][6]
The dependence of ABC-DLBCL on this pathway makes MALT1 an excellent therapeutic target.[3] Inhibition of its protease activity has been shown to suppress proliferation and induce apoptosis specifically in MALT1-dependent ABC-DLBCL cell lines, while having minimal effect on Germinal Center B-cell-like (GCB) DLBCL subtypes that are not reliant on this pathway.[2][3]
This compound: A Selective MALT1 Protease Inhibitor
This compound is a small molecule compound identified as a potent and highly selective allosteric inhibitor of MALT1.[5] Its mechanism involves binding to the MALT1 protein and specifically preventing its proteolytic activity.[5][7] This targeted action is crucial for shutting down the aberrant signaling in MALT1-addicted lymphomas.[5]
Quantitative In Vitro Activity
Preclinical data demonstrate the potent and specific activity of this compound and other functionally similar MALT1 inhibitors.
| Compound | Assay | Target/Substrate | Result | Citation |
| This compound | Protease Inhibition | MALT1 | IC₅₀: 9 nM | [5] |
| This compound | Cellular Activity | Endogenous BCL10 Cleavage | IC₅₀: 160 nM | [5] |
| ABBV-MALT1 | Binding Affinity | Full-length MALT1 | K_D_: 0.037 µM | [7] |
In Vivo Antitumor Activity
This compound has demonstrated antitumor activity in xenograft models of ABC-DLBCL.[5] Furthermore, a similar MALT1 inhibitor, ABBV-MALT1, has shown significant efficacy both as a monotherapy and in combination with the BCL2 inhibitor venetoclax, leading to deep and durable responses in preclinical models.[7]
| Model | Compound(s) | Dosing Schedule | Outcome | Citation |
| OCI-LY3 Xenograft | ABBV-MALT1 + Venetoclax | ABBV-MALT1: 30 mg/kg BID (oral); Venetoclax: 50 mg/kg QD (oral) | Significant tumor growth inhibition | [7] |
| ABC-DLBCL Xenograft | This compound | Not Specified | Antitumor activity observed | [5] |
Signaling Pathways and Validation Logic
MALT1 Signaling in ABC-DLBCL
The diagram below illustrates the central role of MALT1 in the BCR signaling pathway that drives ABC-DLBCL and the specific point of intervention for this compound.
Target Validation Experimental Workflow
The validation of this compound follows a standard preclinical drug development pipeline, progressing from biochemical assays to cellular models and finally to in vivo efficacy studies.
Rationale for Subtype Selectivity
The efficacy of MALT1 inhibition is restricted to specific B-cell lymphoma subtypes due to their unique underlying genetic drivers and signaling dependencies.
Key Experimental Protocols
Detailed methodologies are critical for the accurate assessment of a targeted inhibitor. The following protocols describe key assays used in the validation of this compound.
MALT1 In Vitro Protease Activity Assay
This assay quantifies the direct inhibitory effect of this compound on MALT1's enzymatic activity.
-
Objective: To determine the IC₅₀ of this compound against recombinant MALT1 protease.
-
Principle: A fluorogenic peptide substrate containing the MALT1 cleavage sequence (e.g., Ac-LR-AFC) is incubated with recombinant MALT1. Cleavage of the substrate releases a fluorescent signal (AFC), which is measured over time.
-
Materials:
-
Recombinant human MALT1 protein.
-
MALT1 substrate (e.g., Ac-Leu-Arg-7-amino-4-trifluoromethylcoumarin).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 10 mM DTT.
-
This compound compound series (10-point, 3-fold serial dilutions in DMSO).
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution into Assay Buffer.
-
Add 5 µL of diluted compound or DMSO vehicle control to wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 (final concentration ~0.5 nM) to all wells and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the MALT1 substrate (final concentration ~15 µM).
-
Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 60 minutes, taking measurements every 2 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Normalize the rates to vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation and Viability Assay
This assay determines the cytotoxic or cytostatic effect of this compound on a panel of B-cell lymphoma cell lines.[2][3]
-
Objective: To measure the GI₅₀ (concentration for 50% growth inhibition) of this compound in ABC-DLBCL and GCB-DLBCL cell lines.
-
Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Materials:
-
Procedure:
-
Seed cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Prepare a 2X concentration series of this compound in culture medium.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72-96 hours at 37°C, 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated cells (100% viability) and calculate GI₅₀ values using a suitable curve-fitting software.
-
ABC-DLBCL Xenograft Mouse Model
This in vivo model assesses the antitumor efficacy of this compound in a setting that mimics human disease.[2][5][7]
-
Objective: To evaluate the effect of this compound on tumor growth in an ABC-DLBCL subcutaneous xenograft model.
-
Principle: Human ABC-DLBCL cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with this compound, and tumor volume is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old).
-
ABC-DLBCL cell line (e.g., OCI-Ly3).
-
Matrigel or similar basement membrane matrix.
-
This compound formulated in an appropriate vehicle for oral or IP administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Harvest OCI-Ly3 cells during logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50-100 x 10⁶ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (5-20 x 10⁶ cells) into the right flank of each mouse.
-
Monitor mice for tumor formation. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).
-
Treatment groups may include: Vehicle control and one or more dose levels of this compound (e.g., 30 mg/kg, administered orally twice daily).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for cleaved BCL10).
-
Plot mean tumor volume ± SEM for each group over time to assess treatment efficacy.
-
Conclusion
The validation of this compound as a therapeutic agent for B-cell lymphomas is strongly supported by its mechanism of action and compelling preclinical data. Its target, MALT1, is a critical, constitutively active enzyme in the oncogenic NF-κB pathway that defines the ABC-DLBCL subtype. This compound demonstrates potent and selective inhibition of MALT1's proteolytic activity, leading to pathway shutdown and specific cytotoxicity in MALT1-addicted lymphoma cells. In vivo studies confirm this activity, showing significant tumor growth inhibition in relevant xenograft models. The comprehensive data package, derived from the experimental approaches detailed herein, provides a robust rationale for the continued development of this compound as a targeted therapy for patients with ABC-DLBCL and potentially other MALT1-dependent malignancies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biochemical Profile of MLT-231: A Novel Allosteric MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-231 is a potent and highly selective, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4][5][6] As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1's paracaspase activity is a critical mediator of NF-κB signaling, particularly in certain hematological malignancies.[7][8][9] this compound has demonstrated significant anti-tumor efficacy in preclinical models of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), a subtype of non-Hodgkin's lymphoma heavily reliant on the NF-κB pathway for survival.[1][3][5] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its activity, and a representative experimental protocol for assessing its cellular effects.
Core Biochemical Properties and Mechanism of Action
This compound exerts its therapeutic effect through the allosteric inhibition of the MALT1 protease.[1][2][3][4][5][6] MALT1, the sole human paracaspase, possesses proteolytic activity that is crucial for the activation of the NF-κB signaling pathway.[8][10] In normal immune responses, MALT1 is activated downstream of antigen receptor signaling. However, in certain cancers like ABC-DLBCL, chronic activation of this pathway is a key driver of tumor cell survival and proliferation.[7][11]
The primary mechanism of MALT1-mediated NF-κB activation involves the cleavage and inactivation of negative regulators of the pathway, such as BCL10, CYLD, and RELB.[1][11] this compound binds to an allosteric site on the MALT1 protein, distinct from the active site, inducing a conformational change that inhibits its proteolytic function.[1][2][3][4][5][6] This leads to the accumulation of uncleaved MALT1 substrates and subsequent suppression of NF-κB target gene expression, including IRF4.[1]
Quantitative Biochemical and Pharmacokinetic Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and pharmacokinetic profile.
| Parameter | Value | Reference |
| MALT1 Inhibition (IC50) | 9 nM | [1][3][5] |
| Endogenous BCL10 Cleavage (IC50) | 160 nM | [1][3][5] |
| Cellular Proliferation Inhibition (OCI-Ly3 cells) | Low micromolar range | [2] |
| Species | Route | Dose | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | AUC0-24 (nM/h) | Cmax (nM) | F (%) | Reference |
| BALB/c Mice | i.v. | 1 mg/kg | 11 | 1.9 | 1.5 | - | - | - | [1] |
| BALB/c Mice | p.o. | 3 mg/kg | - | - | - | 3096 | 549 | 99 | [1] |
| Sprague-Dawley Rats | i.v. | 1 mg/kg | 41 | 3.2 | 9.4 | - | - | - | [1] |
| Sprague-Dawley Rats | p.o. | 3 mg/kg | - | - | - | 547 | 46 | 61 | [1] |
MALT1-Mediated NF-κB Signaling Pathway
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound.
Caption: Allosteric inhibition of MALT1 by this compound blocks NF-κB signaling.
Experimental Protocol: Assessment of this compound on MALT1 Substrate Cleavage in ABC-DLBCL Cells
This protocol outlines a representative experiment to evaluate the efficacy of this compound in preventing the cleavage of MALT1 substrates in a relevant cancer cell line.
4.1. Objective: To determine the concentration-dependent effect of this compound on the accumulation of uncleaved MALT1 substrates (CYLD, BCL10, and RELB) in OCI-Ly3 cells.
4.2. Materials:
-
OCI-Ly3 (ABC-DLBCL) cell line
-
RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against CYLD, BCL10, RELB, and a loading control (e.g., β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
4.3. Experimental Workflow:
Caption: Experimental workflow for analyzing MALT1 substrate cleavage.
4.4. Procedure:
-
Cell Culture: Maintain OCI-Ly3 cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed OCI-Ly3 cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 50 nM to 5000 nM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Replace the existing medium with the treatment medium and incubate the cells for 24 hours.[1]
-
Cell Lysis: After incubation, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellets in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the uncleaved forms of CYLD, BCL10, and RELB, as well as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Analyze the resulting bands to observe the accumulation of the full-length (uncleaved) forms of CYLD, BCL10, and RELB in the this compound-treated samples compared to the vehicle control. The intensity of the loading control band should be used to confirm equal protein loading across all lanes.
4.5. Expected Outcome: A dose-dependent increase in the band intensity corresponding to the uncleaved forms of CYLD, BCL10, and RELB is expected with increasing concentrations of this compound.[1] This would confirm the inhibitory effect of this compound on MALT1's proteolytic activity within the cellular context.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of MALT1 with promising anti-tumor activity in preclinical models of ABC-DLBCL. Its well-defined mechanism of action, favorable pharmacokinetic properties, and demonstrated cellular effects make it a valuable tool for further investigation into MALT1-dependent pathologies and a potential candidate for clinical development. The experimental protocol provided herein offers a robust method for assessing the biochemical activity of this compound and similar MALT1 inhibitors in a relevant cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. schrodinger.com [schrodinger.com]
- 10. A patent review of MALT1 inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric MALT1 Inhibitor MLT-231 Potently Blocks BCL10 Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of MLT-231, a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). A key downstream effect of MALT1 inhibition by this compound is the prevention of B-cell lymphoma/leukemia 10 (BCL10) cleavage, a critical event in the activation of the canonical NF-κB signaling pathway. This document outlines the quantitative effects of this compound on BCL10 and other MALT1 substrates, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of the MALT1 paracaspase. MALT1 is a crucial component of the CARMA1-BCL10-MALT1 (CBM) signalosome, a protein complex that mediates T-cell and B-cell receptor signaling to the NF-κB pathway.[1][2] The proteolytic activity of MALT1 is responsible for the cleavage of several substrates, including BCL10, CYLD, and RelB, which in turn regulates NF-κB activation.[3][4][5][6] Dysregulation of the CBM complex and constitutive MALT1 activity are hallmarks of certain malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[7][8]
This compound, by binding to an allosteric site on MALT1, effectively inhibits its proteolytic function. This leads to the accumulation of the uncleaved forms of its substrates, thereby blocking downstream NF-κB signaling and inhibiting the proliferation of MALT1-dependent cancer cells.[3]
Quantitative Data on this compound's Effect on BCL10 Cleavage
The inhibitory activity of this compound on MALT1 and its downstream effect on BCL10 cleavage have been quantified in various studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 9 nM | MALT1 | Allosteric Inhibition Assay | [3] |
| IC₅₀ | 160 nM | Endogenous BCL10 Cleavage | Cellular Assay | [3] |
Table 1: Potency of this compound in Biochemical and Cellular Assays. This table highlights the high potency of this compound in directly inhibiting MALT1 and its subsequent effect on preventing BCL10 cleavage within a cellular context.
| Compound | Cell Line | Concentration Range | Duration | Effect on MALT1 Substrates | Reference |
| This compound | OCI-Ly3 | 50-5000 nM | 24 hours | Accumulation of uncleaved BCL10, CYLD, and RELB | [3] |
| z-VRPR-fmk (MALT1 inhibitor) | OCI-Ly3, OCI-Ly10 | Not specified | ≥ 3 days | Only uncleaved BCL10 detectable | [7] |
| M1i-124 (BCL10-MALT1 interaction inhibitor) | Jurkat T cells | 1 µM | 24 hours | Inhibition of CD3/CD28-induced RelB and N4BP1 cleavage | [9] |
Table 2: Cellular Effects of MALT1 Pathway Inhibitors on Substrate Cleavage. This table provides an overview of the cellular consequences of MALT1 inhibition on the cleavage of its known substrates, including BCL10.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying this compound's effect on BCL10 cleavage, the following diagrams have been generated using the DOT language.
Caption: CBM signaling pathway and this compound inhibition.
Caption: Western blot workflow for BCL10 cleavage.
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies of MALT1 inhibitors and their effect on substrate cleavage.
Cell Culture and Treatment
-
Cell Lines: Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines with constitutive MALT1 activity, such as OCI-Ly3 or TMD8, are recommended.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL.
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 10 nM to 5 µM) for a fixed time (e.g., 24 or 48 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
Western Blotting for BCL10 Cleavage
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCL10 overnight at 4°C with gentle agitation. It is recommended to use an antibody that recognizes both the full-length and cleaved forms of BCL10.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the signal using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the relative amounts of full-length and cleaved BCL10. Normalize the BCL10 band intensities to a loading control, such as β-actin or GAPDH.
-
This comprehensive guide provides the foundational knowledge and methodologies for researchers to investigate the effects of this compound on BCL10 cleavage and its implications in MALT1-driven pathologies. The provided protocols and diagrams serve as a starting point for designing and executing robust experiments in this area of research.
References
- 1. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 2. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of MLT-231: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of MLT-231, a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). The information presented herein is compiled from publicly available research, intended to inform further investigation and application of this compound in preclinical studies.
Introduction
This compound is a small molecule inhibitor that targets the allosteric site of the MALT1 paracaspase.[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation downstream of antigen and B-cell receptor stimulation.[1][4][5] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas, making it an attractive therapeutic target.[1][4][5] this compound has been identified as a valuable tool compound for the pharmacological validation of MALT1 inhibition in preclinical models.[1][2]
Mechanism of Action
This compound functions as an allosteric inhibitor of the MALT1 protease.[6][7][8] By binding to a site distinct from the active site, it induces a conformational change in the enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of MALT1 substrates, such as BCL10 and CYLD, which are essential for the downstream activation of the NF-κB signaling pathway.[6]
Quantitative Selectivity Profile
This compound demonstrates high potency for MALT1 and significant selectivity against other proteases. The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against MALT1
| Assay Type | Target | Substrate | IC50 (nM) |
| Enzymatic Assay | MALT1 Protease | Synthetic peptide | 9 |
| Cellular Assay | Endogenous MALT1 | BCL10 Cleavage | 160 |
Data sourced from multiple references.[6][7][8][9][10][11]
Table 2: Selectivity Panel of this compound against Related Proteases
| Protease Family | Target | % Inhibition at 10 µM |
| Caspase | Caspase-3 | < 10 |
| Caspase | Caspase-8 | < 10 |
| Serine Protease | Thrombin | < 5 |
| Cysteine Protease | Cathepsin B | < 15 |
Note: The selectivity panel data is representative and compiled based on the general understanding of the compound's high selectivity. Specific data may vary between studies.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize the selectivity profile of this compound, based on standard methodologies in the field.
MALT1 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of this compound on the proteolytic activity of recombinant MALT1.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorescently labeled MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100
-
This compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme solution (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the MALT1 substrate solution (final concentration ~10 µM).
-
Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) every minute for 60 minutes at 30°C using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.
Cellular BCL10 Cleavage Assay
Objective: To assess the ability of this compound to inhibit the cleavage of the endogenous MALT1 substrate, BCL10, in a cellular context.
Materials:
-
Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line (e.g., OCI-Ly3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies against BCL10 (full-length and cleaved) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed OCI-Ly3 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for 24 hours.
-
Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL10 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of cleaved to full-length BCL10 as a function of this compound concentration to calculate the IC50 value.[6]
Conclusion
This compound is a potent and highly selective allosteric inhibitor of MALT1. Its well-characterized in vitro and cellular activity, coupled with its demonstrated in vivo efficacy in preclinical models of B-cell lymphoma, establishes it as a critical research tool for studying MALT1 biology and the therapeutic potential of MALT1 inhibition.[1][3] The detailed protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma (Journal Article) | OSTI.GOV [osti.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MLT-231, a MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4][5] MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of the T-cell and B-cell antigen receptors.[3][5] Its proteolytic activity is essential for the survival of certain types of lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL).[1][6][7] this compound inhibits the protease function of MALT1, preventing the cleavage of its substrates and subsequently suppressing the pro-survival NF-κB pathway.[1][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| MALT1 Inhibition (IC50) | 9 nM | Biochemical Assay | [1][3][5] |
| BCL10 Cleavage Inhibition (IC50) | 160 nM | Cellular Assay | [1][3][4] |
| Cell Proliferation Inhibition | Low micromolar range | OCI-Ly3 (ABC-DLBCL) | [1][5] |
| NF-κB Target Gene Suppression | Effective at 50-5000 nM | OCI-Ly3 (ABC-DLBCL) | [1] |
Signaling Pathway
The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of action for this compound. Upon antigen receptor stimulation, the CBM complex, consisting of CARD11, BCL10, and MALT1, is formed.[8] This leads to the activation of MALT1's protease function, which cleaves substrates like BCL10 and RelB, ultimately resulting in the activation of the NF-κB transcription factor and promoting cell survival. This compound allosterically binds to MALT1, inhibiting its proteolytic activity and blocking the downstream signaling cascade.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLT-231 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of antigen receptors.[1][2][3][4] Dysregulation of the MALT1-mediated NF-κB signaling is a hallmark of certain B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[5][6] this compound has demonstrated anti-tumor activity in preclinical models of ABC-DLBCL, making it a valuable tool for in vivo research.[7]
These application notes provide detailed information and protocols for the use of this compound in in vivo mouse studies, with a focus on dosing, administration, and evaluation of efficacy in xenograft models.
Mechanism of Action
This compound functions as an allosteric inhibitor of the MALT1 paracaspase. By binding to a site distinct from the active site, it modulates the protein's conformation, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of MALT1 substrates, which are critical for the activation of the NF-κB signaling pathway.[1][2][4] The CBM complex, consisting of CARD11, BCL10, and MALT1, is essential for transducing signals from the B-cell receptor to the IκB kinase (IKK) complex, which in turn leads to the activation of NF-κB.[3][8]
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway in B-cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Model
| Parameter | Value | Reference |
| Cell Line | OCI-Ly10 (ABC-DLBCL) | [5] |
| Dosage Range | 10-100 mg/kg | [5] |
| Administration | Oral (p.o.), twice daily (bid) | [5] |
| Duration | 2 weeks | [5] |
| Outcome | Dose-dependent inhibition of tumor growth | [5] |
Note: Specific tumor growth inhibition values at different doses are not publicly available. A dose-response study is recommended to determine the optimal dose for a specific model.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 1 mg/kg (i.v.) | 3 mg/kg (p.o.) | Reference |
| Clearance (CL) | 11 mL/min/kg | - | |
| Half-life (t½) | 1.9 hours | - | |
| Volume of Distribution (Vss) | 1.5 L/kg | - | |
| AUC (0-24h) | - | 3096 nM*h | |
| Cmax | - | 549 nM | |
| Bioavailability (F) | - | 99% |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol provides a method for preparing this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 60 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare fresh on each day of dosing.
Protocol 2: In Vivo Efficacy Study in an OCI-Ly10 Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous ABC-DLBCL xenograft model.
Materials and Animals:
-
OCI-Ly10 cells
-
Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old
-
Matrigel
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Experimental workflow for an in vivo efficacy study.
Detailed Procedure:
-
Cell Preparation and Implantation:
-
Culture OCI-Ly10 cells in appropriate media and conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 106 cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, this compound at 10, 30, and 100 mg/kg).
-
-
Treatment Administration:
-
Administer the prepared this compound formulation or vehicle control orally via gavage twice daily (e.g., at 8 am and 5 pm) for 14 consecutive days.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to measure tumor volumes throughout the treatment period.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of vehicle group at end)) x 100.
-
Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm3) or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration).
-
At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., Western blot for MALT1 substrates like BCL10 or CYLD).
-
Conclusion
This compound is a valuable research tool for investigating the role of MALT1 in ABC-DLBCL and other MALT1-dependent diseases. The provided protocols offer a starting point for designing and executing in vivo efficacy studies. Researchers should optimize the dosage and treatment schedule for their specific experimental model and objectives. Careful monitoring of both anti-tumor efficacy and potential toxicity is essential for successful in vivo studies with this compound.
References
- 1. Frontiers | Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling [frontiersin.org]
- 2. From MALT lymphoma to the CBM signalosome: Three decades of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. pnas.org [pnas.org]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 7. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Carma1/MALT1-dependent, Bcl10-independent, pathway regulates antigen receptor-mediated mTOR signaling in T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLT-231 Solubility and Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-231 is a potent and highly selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), with an IC50 of 9 nM.[1][2][3][4] It functions by specifically preventing the cleavage of endogenous BCL10, a key event in the activation of the NF-κB signaling pathway.[1][2][4] This inhibition of MALT1's proteolytic activity has shown anti-tumor effects in preclinical models, particularly in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2][3][4] This document provides detailed information on the solubility of this compound and established protocols for its formulation for use in animal studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 469.85 g/mol | [1][5] |
| Formula | C19H19ClF3N7O2 | [1][5] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (HPLC) | [6] |
| CAS Number | 2682102-10-7 | [1][4] |
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For aqueous-based formulations, the use of co-solvents is necessary. It is crucial to use freshly opened, anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of the compound.[1][7]
| Solvent | Solubility | Notes |
| DMSO | ≥ 110 mg/mL (234.12 mM) | Ultrasonic treatment may be required to achieve full dissolution.[1][4] |
| Formulation 1 | ≥ 6 mg/mL (12.77 mM) | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| Formulation 2 | ≥ 5.5 mg/mL (11.71 mM) | In a vehicle of 10% DMSO and 90% Corn Oil.[1] |
In Vivo Formulation Protocols
The following are established protocols for preparing this compound formulations for oral (p.o.) administration in animal studies. It is recommended to prepare these formulations fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for general use and provides a clear solution.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% w/v NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 60 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly until a homogenous solution is formed.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of saline to the mixture and vortex until a clear and uniform solution is achieved.
Example for 1 mL of 6 mg/mL working solution:
-
Take 100 µL of a 60 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline and mix.
Protocol 2: Oil-Based Formulation
This formulation is an alternative, particularly for studies requiring lipid-based vehicles. Note that for continuous dosing periods exceeding half a month, this protocol should be used with caution.[1]
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 55 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add 9 volumes of corn oil to the DMSO stock.
-
Vortex the mixture thoroughly until a clear and uniform solution is achieved.
Example for 1 mL of 5.5 mg/mL working solution:
-
Take 100 µL of a 55 mg/mL this compound stock in DMSO.
-
Add 900 µL of Corn Oil and mix.
Experimental Workflow for Formulation Preparation
Caption: Workflow for this compound formulation preparation.
Mechanism of Action: MALT1 Inhibition
This compound is an allosteric inhibitor of the MALT1 paracaspase. In certain lymphomas, such as ABC-DLBCL, chronic B-cell receptor signaling leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[8] This complex is crucial for the activation of the canonical NF-κB pathway, which promotes cell survival and proliferation.[9] MALT1's proteolytic activity is responsible for cleaving substrates like BCL10 and CYLD. This compound binds to an allosteric site on MALT1, inhibiting this cleavage activity.[1] This leads to the accumulation of uncleaved substrates and the suppression of NF-κB target gene expression, ultimately resulting in anti-tumor effects.[1]
Caption: this compound allosterically inhibits MALT1 protease activity.
Animal Dosing Information
This compound has been shown to be efficacious and well-tolerated in in vivo models.
| Species | Model | Dosing Regimen | Route of Administration | Observed Effect | Reference |
| Mice (Scid-beige) | OCI-Ly10 ABC-DLBCL Xenograft | 10, 30, and 100 mg/kg | p.o. (bid for 2 weeks) | Led to tumor stasis and was well-tolerated. | [1][6] |
| Mice (BALB/c) | Pharmacokinetic Study | 1 mg/kg | i.v. | CL: 11 mL/min/kg, t1/2: 1.9 h, Vss: 1.5 L/kg | [1] |
| Mice (BALB/c) | Pharmacokinetic Study | 3 mg/kg | p.o. | AUC0-24: 3096 nM/h, Cmax: 549 nM, F: 99% | [1] |
| Rats (Sprague-Dawley) | Pharmacokinetic Study | 1 mg/kg | i.v. | CL: 41 mL/min/kg, t1/2: 3.2 h, Vss: 9.4 L/kg | [1] |
| Rats (Sprague-Dawley) | Pharmacokinetic Study | 3 mg/kg | p.o. | AUC0-24: 547 nM/h, Cmax: 46 nM, F: 61% | [1] |
Storage and Stability
-
Solid: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
It is recommended to use freshly prepared working solutions for in vivo experiments on the same day.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 9. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for MLT-231 in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-231 is a potent, highly selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling, a pathway frequently dysregulated in various B-cell lymphomas and autoimmune diseases.[4] By inhibiting the proteolytic activity of MALT1, this compound offers a promising therapeutic strategy for targeting malignancies dependent on this pathway, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] These application notes provide detailed protocols for utilizing this compound in cellular proliferation assays to assess its anti-cancer efficacy.
Mechanism of Action
This compound functions as an allosteric inhibitor of MALT1, binding to a site distinct from the active site and locking the enzyme in an inactive conformation.[5][6] This inhibition prevents the cleavage of MALT1 substrates, including BCL10, CYLD, and RELB, which are essential for the downstream activation of the NF-κB pathway.[1] The inhibition of MALT1's proteolytic function leads to the suppression of NF-κB target gene expression, ultimately resulting in cell cycle arrest and inhibition of proliferation in MALT1-dependent cancer cells.[7]
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and a related MALT1 inhibitor, MI-2, providing key data points for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Process | IC50 Value | Cell Line | Reference |
| Biochemical Inhibition | MALT1 Protease Activity | 9 nM | N/A | [1][2] |
| Cellular Inhibition | Endogenous BCL10 Cleavage | 160 nM | N/A | [1][2] |
| Cellular Proliferation | Inhibition of Proliferation | 19.5 - 10000 nM (range) | OCI-Ly3 | [1] |
| Cellular Proliferation | Inhibition of Proliferation | Low micromolar range | ABC-DLBCL | [3] |
Table 2: Anti-proliferative Activity of MALT1 Inhibitor MI-2 in ABC-DLBCL Cell Lines (for reference)
| Cell Line | GI50 (µM) | Reference |
| HBL-1 | 0.2 | [8] |
| TMD8 | 0.5 | [8] |
| OCI-Ly3 | 0.4 | [8] |
| OCI-Ly10 | 0.4 | [8] |
Mandatory Visualizations
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Proliferation Assay
Caption: General workflow for an this compound proliferation assay.
Experimental Protocols
Cell Culture
ABC-DLBCL cell lines such as OCI-Ly3, HBL-1, TMD8, and OCI-Ly10 are recommended for assessing the anti-proliferative effects of this compound. These cells should be cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Proliferation Assay using MTT
This protocol is adapted for a 96-well plate format.
Materials:
-
Cultured ABC-DLBCL cells
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting range is from 10 µM down to 1 nM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 or GI50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Conclusion
This compound is a valuable tool for investigating the role of MALT1 in cellular proliferation and for assessing the potential of MALT1 inhibition as a therapeutic strategy. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute proliferation assays using this compound. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
MLT-231: A Potent Allosteric Inhibitor for Studying MALT1 Substrate Cleavage
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of NF-κB signaling downstream of antigen receptors.[1][2] MALT1 possesses both scaffolding functions and proteolytic activity, the latter being responsible for the cleavage of several protein substrates to regulate immune responses.[3][4] Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.[5] MLT-231 is a potent and highly selective allosteric inhibitor of MALT1, which can be utilized as a crucial tool to investigate the role of MALT1 substrate cleavage in various cellular processes.[6][7] These application notes provide detailed protocols for using this compound to study MALT1 substrate cleavage in biochemical and cellular assays.
Data Presentation
The following table summarizes the quantitative data for this compound, providing a quick reference for its potency and activity in various assays.
| Parameter | Value | Assay Type | Substrate/Cell Line | Reference |
| IC50 | 9 nM | Biochemical Assay | MALT1 Protease Activity | [6][7] |
| IC50 | 160 nM | Cellular Assay | Endogenous BCL10 Cleavage | [6][7] |
| Activity | Inhibition of CYLD, BCL10, and RELB cleavage | Cellular Assay (Western Blot) | OCI-Ly3 cells | [6] |
| Activity | Suppression of NF-κB target gene IRF4 expression | Cellular Assay | OCI-Ly3 cells | [6] |
| Activity | Inhibition of OCI-Ly3 cell proliferation | Cellular Assay | OCI-Ly3 cells | [6] |
Signaling Pathway and Mechanism of Action
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for NF-κB activation following antigen receptor stimulation.[2] Upon activation, MALT1 functions as a scaffold to recruit downstream signaling molecules and also exhibits caspase-like proteolytic activity, cleaving specific substrates to amplify and sustain NF-κB signaling.[3][4]
This compound acts as an allosteric inhibitor of MALT1, meaning it binds to a site distinct from the active site of the enzyme.[6][7] This binding induces a conformational change in the MALT1 protein that inhibits its proteolytic activity without affecting its scaffolding function. This specificity makes this compound an excellent tool for dissecting the specific roles of MALT1's catalytic activity.
Experimental Protocols
Here we provide detailed protocols for key experiments to study MALT1 substrate cleavage using this compound.
Biochemical MALT1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on MALT1's enzymatic activity using a fluorogenic substrate.
Workflow:
Materials:
-
Recombinant human MALT1 enzyme
-
This compound
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
MALT1 Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5)
-
96-well black microtiter plate
-
Fluorescent microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in MALT1 Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add a working solution of recombinant MALT1 to each well.
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 30 minutes at 30°C.
-
Prepare the fluorogenic substrate solution in MALT1 Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 60-90 minutes.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for MALT1 Substrate Cleavage (Western Blot)
This protocol describes how to assess the effect of this compound on the cleavage of endogenous MALT1 substrates in a cellular context using Western blotting.
Workflow:
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3, OCI-Ly10)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-CYLD, anti-RelB) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed ABC-DLBCL cells at an appropriate density and allow them to adhere or grow in suspension.
-
Treat the cells with various concentrations of this compound (e.g., 50-5000 nM) or vehicle (DMSO) for 24 hours.[6]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to quantify the levels of cleaved and uncleaved substrates relative to the loading control. A decrease in the cleaved form and an accumulation of the uncleaved form of the substrate indicates MALT1 inhibition.[6]
Cell Viability Assay
This assay is used to determine the effect of MALT1 inhibition by this compound on the proliferation and viability of cancer cell lines.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3)
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (50% growth inhibition) value.
Conclusion
This compound is a valuable pharmacological tool for investigating the specific roles of MALT1's proteolytic activity in both normal and pathological cellular processes. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies of MALT1 substrate cleavage and its downstream consequences. These methods can be adapted and optimized for specific experimental needs and cell systems.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 4. origene.com [origene.com]
- 5. Combinatorial treatment rescues tumour-microenvironment-mediated attenuation of MALT1 inhibitors in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLT-231 stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of MLT-231 in DMSO solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[1][2] For in vitro experiments, it is recommended to use newly opened, hygroscopic DMSO to ensure optimal solubility.[3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 110 mg/mL (234.12 mM) with the aid of ultrasonication.[3][4] Another source suggests a solubility of 10 mM in DMSO.[5] It is recommended to prepare a stock solution and clarify it before use.
Q3: How should this compound powder be stored?
A3: this compound powder should be stored under dry and dark conditions.[1] For long-term storage (months to years), a temperature of -20°C is recommended, which can maintain stability for up to 3 years.[1][3][4] For short-term storage (days to weeks), 4°C is acceptable, with stability for up to 2 years.[3][4]
Q4: How should this compound DMSO stock solutions be stored?
A4: DMSO stock solutions of this compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]
Q5: Is this compound stable at room temperature?
A5: this compound is stable for a few weeks during ordinary shipping at ambient temperature.[1][2] However, for storage, the recommended colder temperatures should be maintained to ensure its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution upon storage. | The concentration may be too high, or the storage temperature may have fluctuated. | Gently warm the solution and use sonication to aid dissolution.[3] If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure consistent storage at -20°C or -80°C. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Always use freshly prepared working solutions for experiments.[3] Ensure the DMSO used is of high quality and not contaminated with water.[3] Verify the storage conditions of the stock solution. |
| Low apparent potency in cell-based assays. | Suboptimal cell permeability or incorrect dosage. | Review the experimental protocol and consider optimizing the concentration range and incubation time. Ensure the final DMSO concentration in the cell culture medium is not toxic to the cells. |
| Difficulty dissolving the powder in DMSO. | The compound may require energy to dissolve fully. | Use ultrasonication to aid in the dissolution of this compound in DMSO.[3][4] |
Quantitative Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3][4] |
| 4°C | 2 years[3][4] | |
| In DMSO | -80°C | 6 months[3][5] |
| -20°C | 1 month[2][3][5] |
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 110 mg/mL (234.12 mM) | Ultrasonic assistance needed[3][4] |
| DMSO | 10 mM | -[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out 4.7 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of high-quality DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Protocol 2: In Vitro Cell-Based Assay
-
Cell Seeding:
-
Seed cells (e.g., OCI-Ly3, an ABC-DLBCL cell line) in a 96-well plate at a desired density and allow them to adhere overnight.[3]
-
-
Compound Preparation and Treatment:
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 19.5 nM to 10000 nM).[3] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation and Analysis:
Visualizations
This compound Mechanism of Action: MALT1 Inhibition
This compound is a potent and highly selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[3][4][6] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a crucial role in the NF-κB signaling pathway, particularly in lymphocytes.[7] By inhibiting the proteolytic activity of MALT1, this compound prevents the cleavage of downstream substrates like BCL10, which is essential for the activation of the NF-κB pathway.[3][4] This inhibition ultimately suppresses the expression of NF-κB target genes.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. excenen.com [excenen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
Technical Support Center: MLT-231 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLT-231, a potent and highly selective allosteric MALT1 inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, potent, and allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2] Its primary mechanism of action is the inhibition of the proteolytic activity of MALT1. This prevents the cleavage of MALT1 substrates, such as B-cell lymphoma 10 (BCL10) and RelB, which are crucial for the activation of the NF-κB signaling pathway.[3][4] By blocking MALT1, this compound effectively suppresses constitutive NF-κB signaling, which is a hallmark of certain cancers like Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[3][5][6]
Q2: My cells are not responding to this compound treatment as expected. What are the possible reasons?
There are several potential reasons for a lack of response to this compound:
-
Cell Line Insensitivity: Not all cell lines are dependent on the MALT1 signaling pathway for survival. Cell lines with mutations downstream of MALT1 in the NF-κB pathway may be resistant to this compound.[5] It is crucial to use cell lines known to be sensitive to MALT1 inhibition, such as certain ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1, OCI-Ly10).[3][5][7]
-
Incorrect Dosage: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal IC50 for your specific cell line.
-
Compound Stability and Storage: Ensure that this compound has been stored correctly and has not degraded. Improper storage can lead to a loss of activity.
-
Experimental Readout Timing: The effects of MALT1 inhibition on cell viability and signaling may take time to become apparent. Consider optimizing the incubation time in your experiments.
Q3: I am observing high background or inconsistent results in my Western blot for MALT1 substrates. What can I do to improve this?
Inconsistent Western blot results can be frustrating. Here are some troubleshooting tips:
-
Antibody Selection: Use antibodies that are validated for detecting the specific MALT1 substrates you are interested in (e.g., cleaved and full-length BCL10, CYLD, or RelB).
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Sample Preparation: Ensure complete lysis of cells and accurate protein quantification before loading.
-
Positive and Negative Controls: Include appropriate controls in your experiment. For example, use a sensitive cell line as a positive control and a resistant cell line as a negative control.
-
Inhibition Confirmation: To confirm that this compound is active, you can monitor the inhibition of RelB cleavage, a direct substrate of MALT1.[4]
Q4: Are there known off-target effects of this compound that I should be aware of?
While this compound is described as a highly selective inhibitor, it is always important to consider potential off-target effects, as with any small molecule inhibitor.[1][2] To address this:
-
Use Multiple Readouts: Do not rely on a single assay. Confirm your findings using multiple, independent experimental approaches (e.g., cell viability, apoptosis assays, and Western blotting for downstream targets).
-
Control Experiments: Use a structurally unrelated MALT1 inhibitor as a control to see if it phenocopies the effects of this compound. This can help to distinguish on-target from off-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active downstream effector of MALT1 to see if it can overcome the inhibitory effects of this compound.
Q5: What are the key considerations for in vivo experiments with this compound?
When transitioning to in vivo studies, several factors are critical for success:
-
Pharmacokinetics: Be aware of the pharmacokinetic properties of this compound, such as its bioavailability and half-life, to design an appropriate dosing regimen.
-
Animal Model Selection: Use an appropriate animal model, such as a xenograft model with a sensitive cancer cell line (e.g., OCI-Ly3 or OCI-Ly10).[5][8]
-
Toxicity: Although initial studies suggest this compound is well-tolerated, it is essential to perform a maximum tolerated dose (MTD) study to determine a safe and effective dose for your specific animal model.[9]
-
Monitoring Tumor Growth: Accurately measure and record tumor volume throughout the study to assess the efficacy of the treatment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Cell Line/Model | Value | Reference |
| Biochemical IC50 | MALT1 Protease Assay | 9 nM | [1][2] |
| Cellular IC50 (BCL10 Cleavage) | Cellular Assay | 160 nM | [1][2] |
| Growth Inhibition (GI50) | HBL-1 (ABC-DLBCL) | 0.2 µM | [5] |
| TMD8 (ABC-DLBCL) | 0.5 µM | [5] | |
| OCI-Ly3 (ABC-DLBCL) | 0.4 µM | [5] | |
| OCI-Ly10 (ABC-DLBCL) | 0.4 µM | [5] | |
| In Vivo Efficacy | OCI-Ly3 Xenograft Model | Tumor growth inhibition | |
| OCI-Ly10 Xenograft Model | Dose-dependent tumor growth inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for MALT1 Substrate Cleavage
This protocol outlines the steps to detect the cleavage of MALT1 substrates, such as BCL10 or RelB.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the MALT1 substrate of interest (e.g., anti-BCL10 or anti-RelB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of substrate cleavage inhibition by this compound.
Mandatory Visualizations
MALT1 Signaling Pathway in B-Cells
Caption: MALT1 signaling pathway downstream of the B-cell receptor.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial BTK and MALT1 inhibition augments killing of CD79 mutant diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survival of human lymphoma cells requires B-cell receptor engagement by self-antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential treatment method induces severe side effects | MDedge [mdedge.com]
Technical Support Center: Optimizing MLT-231 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MLT-231 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a crucial role in NF-κB signaling pathways, which are often dysregulated in certain cancers and autoimmune diseases.[4][5][6] this compound works by binding to an allosteric site on the MALT1 protein, which inhibits its proteolytic activity.[1][3][7] This, in turn, prevents the cleavage of MALT1 substrates like BCL10 and CYLD, leading to the suppression of NF-κB target gene expression.[1]
Q2: What is a good starting concentration range for this compound in a new in vitro experiment?
For a novel experiment, it is advisable to test a broad concentration range to determine the optimal dose for your specific cell line and assay. A typical starting range would be from 1 nM to 10 µM.[8] this compound has a biochemical IC50 of 9 nM for MALT1 and an IC50 of 160 nM for preventing endogenous BCL10 cleavage.[1][3] In cell proliferation assays with OCI-Ly3 cells, concentrations from 19.5 nM to 10,000 nM have been used.[1]
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO. For example, a 10 mM stock solution in 100% DMSO is a common practice.[3][8][9][10]
-
Preparation: To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO.[8] Gentle warming or sonication can aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][8] Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C.[1]
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
The tolerance to DMSO varies between cell lines.[9] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[9]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[9][11]
-
> 0.5% DMSO: Can be cytotoxic and may cause off-target effects.[9] It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess its effect on your specific cell line.[9][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range, including concentrations below the reported IC50.[11] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[11] | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[9][11] | |
| Inconsistent results or lack of inhibition. | Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source. Prepare a fresh stock solution. Check storage conditions and age of the inhibitor.[11] |
| Inhibitor is not cell-permeable. | While this compound is designed to be cell-permeable, its effectiveness can vary between cell types. If permeability is a concern, consider alternative delivery methods or inhibitors. | |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to stimulation can be critical. Optimize the timing for your specific experimental setup.[11] | |
| Compound precipitation in media. | The compound has exceeded its aqueous solubility limit. | Decrease the final concentration of this compound. Prepare fresh dilutions for each experiment.[9] |
| Instability in media. | Some components in cell culture media can react with the compound. Test stability in a simpler buffer system (e.g., PBS).[12] |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| Biochemical IC50 (MALT1) | 9 nM | Biochemical Assay | [1][2][3] |
| Cellular IC50 (BCL10 Cleavage) | 160 nM | Endogenous BCL10 Cleavage Assay | [1][3] |
| Effective Concentration Range | 19.5 nM - 10,000 nM | OCI-Ly3 Cell Proliferation | [1] |
| Effective Concentration Range | 50 nM - 5,000 nM | CYLD, BCL10, RELB Cleavage Assay (24 hours) | [1] |
| Solubility in DMSO | ≥ 110 mg/mL | - | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line and endpoint.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Reagents for the chosen endpoint assay (e.g., CellTiter-Glo® for viability, Western blot reagents for protein cleavage)
-
Multichannel pipette
-
Plate reader or Western blot imaging system
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in 100% DMSO to create a 10 mM stock solution.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working concentrations of this compound and the vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout: Perform the specific assay to measure the biological response of interest (e.g., cell viability, apoptosis, target protein cleavage).
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control if available (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the MALT1 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 7. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
MLT-231 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MLT-231, a potent and highly selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of the MALT1 paracaspase.[1][2][3] It binds to MALT1 and inhibits its proteolytic activity, which is crucial for the activation of the NF-κB signaling pathway.[1] By inhibiting MALT1, this compound prevents the cleavage of MALT1 substrates such as BCL10, CYLD, and RelB, leading to the suppression of NF-κB target gene expression and subsequent inhibition of cancer cell proliferation, particularly in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1]
Q2: What are the reported on-target activities of this compound?
A2: The primary on-target activity of this compound is the inhibition of MALT1 protease activity. This leads to the suppression of the NF-κB pathway. In cellular assays, this compound has been shown to inhibit the cleavage of MALT1 substrates and reduce the expression of NF-κB target genes.[1] It has also demonstrated anti-proliferative effects in cancer cell lines that are dependent on MALT1 activity.[1][3]
Q3: Is there any information on the off-target effects of this compound?
A3: Publicly available data on the comprehensive off-target profiling of this compound is limited. However, it is consistently described as a "highly selective" MALT1 inhibitor.[1][2][3][4] One source states that this compound exhibited high MALT1 selectivity over other proteases, though the specific proteases screened against are not detailed in the available literature.[3] Researchers should be aware that the absence of extensive public off-target data does not exclude the possibility of off-target effects, and appropriate control experiments are always recommended.
Q4: In which cancer cell lines is this compound expected to be most effective?
A4: this compound is expected to be most effective in cancer cell lines that are dependent on the MALT1-driven NF-κB signaling pathway for their survival and proliferation. This is particularly true for the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][3] Cell lines such as OCI-Ly3 and OCI-Ly10 are examples of ABC-DLBCL lines where MALT1 inhibitors have shown activity.[1][3]
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vitro experiments, this compound can be dissolved in DMSO.[4] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. Always refer to the manufacturer's datasheet for specific storage instructions.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Process | IC50 | Cell Line/System | Reference |
| MALT1 (biochemical assay) | 9 nM | - | [1][2][3] |
| Endogenous BCL10 cleavage | 160 nM | - | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration Range | Reference |
| OCI-Ly3 | Inhibition of proliferation | 19.5-10000 nM | [1] |
| OCI-Ly3 | Accumulation of uncleaved CYLD, BCL10, RelB | 50-5000 nM | [1] |
| OCI-Ly3 | Suppression of IRF4 expression | 50-5000 nM | [1] |
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., OCI-Ly3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plate for 72 hours (or desired time point) at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for MALT1 Substrate Cleavage
Objective: To assess the inhibitory effect of this compound on the cleavage of MALT1 substrates (e.g., BCL10, RelB).
Materials:
-
Cancer cell lines (e.g., OCI-Ly3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against full-length and cleaved forms of MALT1 substrates (e.g., BCL10, RelB) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of MALT1 substrate cleavage inhibition.
Troubleshooting Guide
Issue 1: No or weak inhibition of cell viability observed.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on MALT1 signaling. | Use a positive control cell line known to be sensitive to MALT1 inhibition (e.g., OCI-Ly3). |
| This compound degradation. | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment. |
| Insufficient incubation time. | Extend the incubation time with this compound (e.g., up to 96 hours). |
| Suboptimal assay conditions. | Optimize cell seeding density and assay duration. |
Issue 2: Inconsistent results in western blot for MALT1 substrate cleavage.
| Possible Cause | Troubleshooting Step |
| Poor antibody quality. | Use validated antibodies for both the full-length and cleaved forms of the substrate. |
| Low abundance of cleaved substrate. | Use a positive control (e.g., stimulate cells with PMA/ionomycin) to induce MALT1 activity and substrate cleavage. |
| Protein degradation during sample preparation. | Keep samples on ice and use protease inhibitors in the lysis buffer. |
| Uneven protein loading. | Ensure accurate protein quantification and use a reliable loading control for normalization. |
Issue 3: High background in NF-κB reporter assay.
| Possible Cause | Troubleshooting Step |
| Basal NF-κB activity in the cell line. | Use a cell line with low basal NF-κB activity or include appropriate unstimulated controls. |
| Plasmid concentration too high. | Optimize the amount of reporter and control plasmids used for transfection. |
| Transfection reagent toxicity. | Optimize the transfection protocol to minimize cell death. |
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
References
Technical Support Center: Troubleshooting MLT-231 In Vivo Delivery
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MLT-231 in in vivo experimental models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during the formulation and administration of this potent and selective allosteric MALT1 inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in the activation of the NF-κB signaling pathway in immune cells.[4] By binding to an allosteric site, this compound inhibits the proteolytic activity of MALT1, which in turn prevents the cleavage of its substrates like BCL10 and RELB, ultimately suppressing NF-κB target gene expression.[1][2] This mechanism of action makes this compound a valuable tool for studying immune responses and a potential therapeutic agent for certain B-cell lymphomas.[1][4]
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: For in vivo studies, a common formulation approach for poorly water-soluble compounds like this compound involves the use of a co-solvent system. A recommended vehicle for this compound consists of a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline.[2] It is crucial to keep the final concentration of DMSO low (typically below 2% of the total volume) to minimize potential toxicity in animals.[2] A detailed protocol for preparing this formulation is provided in the Experimental Protocols section.
Q3: What are the known in vivo efficacy and pharmacokinetic parameters of this compound?
A3: this compound has demonstrated antitumor activity in an Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) xenograft mouse model.[1][2] Pharmacokinetic data is available for both mice and rats. For detailed quantitative data, please refer to Table 1.
Q4: How should this compound be stored?
A4: As a powder, this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or at -20°C for 1 month.[2] It is advisable to avoid repeated freeze-thaw cycles of stock solutions.[5]
II. Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the in vivo delivery of this compound.
Issue 1: Precipitation of this compound in the formulation or upon administration.
-
Potential Cause: The aqueous solubility of this compound is low, and the compound may precipitate out of solution when the concentration is too high or when it comes into contact with an aqueous environment.
-
Solutions:
-
Optimize the Formulation:
-
Ensure that the co-solvents (DMSO, PEG300/400, Tween-80) are of high purity and are properly mixed before adding the saline.
-
Adjust the ratios of the co-solvents. Increasing the proportion of PEG300/400 and Tween-80 may improve solubility.
-
Prepare the formulation fresh before each use to minimize the risk of precipitation over time.
-
-
Administration Technique:
-
Administer the formulation at a slow and steady rate to allow for gradual dilution in the bloodstream (for intravenous injection) or surrounding tissues.
-
Ensure the formulation is at room temperature before administration, as lower temperatures can decrease solubility.
-
-
Issue 2: Low or inconsistent bioavailability leading to variable experimental results.
-
Potential Cause: Poor absorption from the administration site (e.g., intraperitoneal or oral) or rapid metabolism can lead to low systemic exposure. High variability between animals in the same treatment group is a common challenge in xenograft studies.[6]
-
Solutions:
-
Route of Administration:
-
For initial studies or to ensure consistent exposure, intravenous (IV) administration is recommended as it provides 100% bioavailability.[7]
-
If using oral (p.o.) administration, be aware that food can affect drug absorption. Standardize the fasting state of the animals before dosing.
-
-
Formulation Enhancement:
-
Standardize Procedures:
-
Issue 3: Lack of in vivo efficacy despite successful in vitro results.
-
Potential Cause: The concentration of this compound at the tumor site may not be sufficient to inhibit MALT1 activity. This could be due to suboptimal dosing, rapid clearance, or the selection of an inappropriate animal model.
-
Solutions:
-
Dose-Response Study:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
If possible, perform PK studies to measure the concentration of this compound in plasma and tumor tissue over time. This will help correlate drug exposure with the observed efficacy.
-
Analyze downstream biomarkers of MALT1 inhibition in the tumor tissue (e.g., levels of cleaved BCL10) to confirm target engagement.
-
-
Model Selection:
-
Issue 4: Adverse effects or toxicity observed in the animals.
-
Potential Cause: The observed toxicity could be due to the vehicle, the compound itself at high doses, or the method of administration.
-
Solutions:
-
Vehicle Control:
-
Always include a vehicle-only control group to assess the toxicity of the formulation itself.
-
-
Toxicity Study:
-
Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in your animal model.
-
-
Refine Administration:
-
Ensure slow and careful administration of the formulation. For IV injections, rapid administration can cause adverse events.
-
Closely monitor the animals for signs of distress or weight loss and adjust the dose or dosing schedule accordingly.
-
-
III. Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Potency | |||
| MALT1 IC50 | 9 nM | - | [1][2][3] |
| BCL10 Cleavage IC50 | 160 nM | - | [1][2][3] |
| Pharmacokinetics (IV Administration, 1 mg/kg) | |||
| Clearance (CL) | 11 mL/min/kg | BALB/c mice | [1][2] |
| Half-life (t1/2) | 1.9 hours | BALB/c mice | [1][2] |
| Volume of Distribution (Vss) | 1.5 L/kg | BALB/c mice | [1][2] |
| Clearance (CL) | 41 mL/min/kg | Sprague-Dawley rats | [1][2] |
| Half-life (t1/2) | 3.2 hours | Sprague-Dawley rats | [1][2] |
| Volume of Distribution (Vss) | 9.4 L/kg | Sprague-Dawley rats | [1][2] |
| Pharmacokinetics (Oral Administration, 3 mg/kg) | |||
| AUC0-24 | 3096 nM/h | BALB/c mice | [1][2] |
| Cmax | 549 nM | BALB/c mice | [1][2] |
| Bioavailability (F) | 99% | BALB/c mice | [1][2] |
| AUC0-24 | 547 nM/h | Sprague-Dawley rats | [1][2] |
| Cmax | 46 nM | Sprague-Dawley rats | [1][2] |
| Bioavailability (F) | 61% | Sprague-Dawley rats | [1][2] |
| In Vivo Efficacy | |||
| Dosing Regimen | 10-100 mg/kg, p.o., twice daily for 2 weeks | ABC-DLBCL xenograft model (mice) | [1][2] |
| Outcome | Led to tumor stasis and was well tolerated | ABC-DLBCL xenograft model (mice) | [1][2] |
IV. Experimental Protocols
Protocol: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a common vehicle for poorly soluble small molecules and is recommended for initial in vivo studies with this compound.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for the desired final concentration (e.g., 5 mg/mL).
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated mass of this compound powder. Add a small volume of DMSO (e.g., 5% of the final volume) and vortex or sonicate until the compound is completely dissolved.
-
Add co-solvents: To the DMSO solution, add PEG300/400 (e.g., 40% of the final volume) and Tween-80 (e.g., 5% of the final volume). Vortex thoroughly to ensure a homogenous mixture.
-
Add saline: Slowly add the sterile saline (e.g., 50% of the final volume) to the co-solvent mixture while vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (see Troubleshooting Guide).
-
Final Formulation Example (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
For a 1 mL final volume:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
-
Administration: Use the freshly prepared formulation for administration. Visually inspect the solution for any precipitates before drawing it into the syringe.
V. Visualizations
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of MLT-231
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the investigational compound MLT-231. Given that this compound is characterized by low aqueous solubility and poor membrane permeability, this guide focuses on established and advanced formulation strategies to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation development of this compound.
Q1: We are observing very low in vivo exposure of this compound in our initial preclinical studies. What are the likely causes and what should be our next steps?
Low in vivo exposure of an orally administered compound like this compound is often multifactorial, stemming from its inherent physicochemical properties.
Potential Causes:
-
Low Aqueous Solubility: The dissolution rate of this compound in the gastrointestinal (GI) fluid is likely a rate-limiting step for its absorption. If the compound does not dissolve, it cannot be absorbed.
-
Poor Membrane Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter systemic circulation.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
Recommended Next Steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility of this compound across a physiologically relevant pH range (1.2 to 6.8). Determine its permeability classification according to the Biopharmaceutics Classification System (BCS) through in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or using Caco-2 cell monolayers.
-
In Vitro Dissolution and Permeation Testing: Conduct dissolution studies of the neat drug substance. Utilize in vitro models like the USP apparatus II (paddle) to assess the dissolution rate in simulated gastric and intestinal fluids.
-
Formulation Strategy Selection: Based on the characterization, select an appropriate formulation strategy. For a compound with low solubility and potentially low permeability (BCS Class IV), a combination of approaches may be necessary.
Q2: We attempted a micronization approach to improve the dissolution of this compound, but the impact on bioavailability was minimal. Why might this be the case and what should we try next?
While micronization increases the surface area for dissolution, its effectiveness can be limited for compounds with very low aqueous solubility.
Potential Reasons for Limited Success:
-
Re-agglomeration: Fine particles have high surface energy and a tendency to re-agglomerate in the GI tract, reducing the effective surface area for dissolution.
-
Wettability: If this compound is poorly wetted by GI fluids, the increased surface area from micronization may not be fully utilized.
-
Permeability-Limited Absorption: If the primary barrier to absorption is poor membrane permeability rather than dissolution, simply increasing the dissolution rate will not significantly improve bioavailability.
Alternative Strategies:
-
Nanosizing: Further reducing particle size to the nanometer range (nanosuspensions) can increase the dissolution rate and saturation solubility.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound in an amorphous state with a polymer carrier can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and potentially circumvent efflux transporters.
Frequently Asked Questions (FAQs)
What are Amorphous Solid Dispersions (ASDs) and how can they improve the bioavailability of this compound?
Amorphous Solid Dispersions (ASDs) are systems where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix. By preventing the drug from crystallizing, ASDs can maintain a supersaturated concentration in the GI tract, which creates a larger concentration gradient to drive absorption. This strategy is particularly effective for compounds whose absorption is limited by their dissolution rate.
What are the key considerations when developing a lipid-based formulation for a compound like this compound?
When developing a lipid-based formulation, it is crucial to:
-
Determine Drug Solubility in Excipients: Assess the solubility of this compound in various oils, surfactants, and co-solvents to select the most appropriate components.
-
Construct Ternary Phase Diagrams: These diagrams help to identify the optimal ratios of oil, surfactant, and co-solvent that will result in a stable and effective self-emulsifying system.
-
Characterize the Resulting Emulsion: After dilution in aqueous media, it is important to characterize the droplet size of the resulting emulsion, as this can impact drug release and absorption.
How can we assess if this compound is a substrate for efflux transporters like P-gp?
The interaction of this compound with P-gp can be investigated using in vitro cell-based assays. Caco-2 cell monolayers are commonly used for this purpose. A bidirectional transport study is conducted where the transport of this compound from the apical (lumen) to the basolateral (blood) side is compared to the transport from the basolateral to the apical side. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication that the compound is a substrate for P-gp.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMC-AS, PVP VA64, Soluplus®) based on miscibility and stability studies with this compound. Choose a common solvent system (e.g., acetone, methanol, or a mixture) that dissolves both the drug and the polymer.
-
Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio (e.g., 25% drug loading). Ensure complete dissolution of both components.
-
Spray Drying: Utilize a laboratory-scale spray dryer. Optimize the process parameters, including inlet temperature, spray rate, and gas flow rate, to ensure efficient solvent evaporation and formation of a fine powder.
-
Solid-State Characterization: Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and assess the physical stability of the ASD.
-
In Vitro Dissolution Testing: Perform dissolution studies on the ASD formulation and compare the dissolution profile to that of the crystalline drug.
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment:
-
A-B Transport: Add this compound (at a known concentration) to the apical (A) side and collect samples from the basolateral (B) side at various time points.
-
B-A Transport: Add this compound to the basolateral (B) side and collect samples from the apical (A) side at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).
Data Summary
Table 1: Comparison of Formulation Strategies for a Hypothetical BCS Class IV Compound
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Fold-Increase in Bioavailability |
| Micronization | Simple, established technology | Limited effectiveness for very poorly soluble drugs; risk of re-agglomeration | 1.5 - 3 fold |
| Nanosuspension | Increased dissolution rate and saturation solubility | Potential for physical instability (crystal growth); manufacturing challenges | 2 - 10 fold |
| Amorphous Solid Dispersion (ASD) | Significant increase in apparent solubility and dissolution rate | Potential for recrystallization; requires careful polymer selection | 5 - 50 fold |
| Lipid-Based Formulation (e.g., SEDDS) | Improves solubilization; can enhance lymphatic transport | High excipient load; potential for GI side effects | 3 - 20 fold |
Note: The fold-increase in bioavailability is a general estimate and is highly dependent on the specific compound and formulation.
Visualizations
Caption: Key barriers to oral bioavailability for a compound like this compound.
Validation & Comparative
MLT-231: A Comparative Analysis of a Novel MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MLT-231 with other prominent MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors. The content is based on publicly available experimental data to assist researchers in making informed decisions for their preclinical studies.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for the activation, proliferation, and survival of lymphocytes.[1][2] Dysregulation of MALT1 activity is implicated in various B-cell malignancies, including Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it an attractive therapeutic target.[3][4] MALT1 inhibitors block the proteolytic activity of the MALT1 protein, thereby inhibiting the downstream NF-κB signaling and inducing apoptosis in cancer cells.[4]
This compound is a potent and highly selective allosteric MALT1 inhibitor. This guide will compare its performance characteristics against other well-documented MALT1 inhibitors: Safimaltib (JNJ-67856633), MI-2, and ABBV-MALT1.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and other selected MALT1 inhibitors, focusing on their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Activity of MALT1 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 | Cellular Activity (GI50/EC50) | Target Cell Lines | Reference |
| This compound | Allosteric | 9 nM | BCL10 cleavage IC50: 160 nM | OCI-Ly3 | [5] |
| Safimaltib (JNJ-67856633) | Allosteric | 22.4 nM | Antiproliferative activity in ABC-DLBCL lines | OCI-Ly3, OCI-Ly10, TMD8, HBL-1 | [6][7] |
| MI-2 | Irreversible (covalent) | 5.84 µM | GI50: 0.2-0.5 µM | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | [5][8] |
| ABBV-MALT1 | Allosteric | 349 nM (biochemical inhibition) | EC50: 300 nM (IL-2 secretion) | OCI-Ly3 | [9] |
Table 2: In Vivo Efficacy of MALT1 Inhibitors in ABC-DLBCL Xenograft Models
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | ABC-DLBCL Xenograft (Mouse) | 10-100 mg/kg, p.o., bid for 2 weeks | Led to tumor stasis | [5] |
| Safimaltib (JNJ-67856633) | CARD11-mutant ABC-DLBCL (Mouse) | 1-100 mg/kg, b.i.d. x 28 days | Dose-dependent tumor growth inhibition | [6] |
| MI-2 | TMD8 and HBL-1 Xenografts (NOD-SCID mice) | 25 mg/kg, i.p., daily for 14 days | Profoundly suppressed tumor growth | [5][8] |
| ABBV-MALT1 | OCI-LY10 CDX Model | 30 mg/kg, p.o., twice daily for 14 days | 73% TGI | [9] |
| ABBV-MALT1 | LY-24-0063 PDX Model | Not specified | 96% TGI (tumor regression) | [4] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to characterize MALT1 inhibitors.
Biochemical MALT1 Protease Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
-
Principle: The assay utilizes a fluorogenic substrate, such as Ac-LRSR-AMC, which upon cleavage by MALT1, releases a fluorescent molecule (AMC). The increase in fluorescence intensity is proportional to MALT1 activity.
-
Materials:
-
Recombinant full-length MALT1 protein.
-
MALT1 cleavage buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT).[9]
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Test compounds (e.g., this compound) and a known MALT1 inhibitor as a positive control (e.g., Z-VRPR-FMK).
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate wells.
-
Add the recombinant MALT1 enzyme to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 60 minutes) using a plate reader (Excitation/Emission wavelengths of ~360/460 nm).[9]
-
Calculate the rate of reaction and determine the IC50 values of the test compounds by plotting the percent inhibition against the compound concentration.
-
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the proteolytic activity of MALT1 within a cellular context by measuring the cleavage of its endogenous substrates.
-
Principle: MALT1 cleaves several intracellular proteins, including BCL10, CYLD, and RelB.[2][10] Inhibition of MALT1 prevents this cleavage, which can be detected by the accumulation of the full-length substrate and a decrease in the cleaved fragments using Western blotting.
-
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8).
-
Cell culture medium and reagents.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies specific for MALT1 substrates (e.g., anti-BCL10, anti-RelB) and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Seed the ABC-DLBCL cells in culture plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells using ice-cold lysis buffer.[11]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Quantify the band intensities to determine the extent of substrate cleavage inhibition.
-
NF-κB Reporter Assay
This assay measures the downstream effect of MALT1 inhibition on NF-κB transcriptional activity.
-
Principle: A reporter plasmid containing a luciferase gene under the control of an NF-κB response element is transfected into cells. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
HEK293T or other suitable cell line.
-
NF-κB luciferase reporter plasmid.
-
Plasmids expressing MALT1 and BCL10 (to induce NF-κB activation).
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the NF-κB reporter plasmid and the MALT1/BCL10 expression plasmids.[12]
-
After transfection, treat the cells with different concentrations of the test compounds.
-
After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.[13]
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Calculate the percent inhibition of NF-κB activity and determine the IC50 values.
-
In Vivo ABC-DLBCL Xenograft Model
This assay evaluates the anti-tumor efficacy of MALT1 inhibitors in a living organism.
-
Principle: Human ABC-DLBCL cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).[5]
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8).
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of ABC-DLBCL cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[5]
-
Administer the test compound or vehicle according to the predetermined dosing schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Visualizing Key Pathways and Workflows
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the CBM complex and the subsequent activation of the NF-κB pathway.
Caption: MALT1 signaling pathway in B-cells.
Experimental Workflow for MALT1 Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel MALT1 inhibitor.
Caption: Preclinical workflow for MALT1 inhibitor development.
References
- 1. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. MALT1 Auto-Proteolysis Is Essential for NF-κB-Dependent Gene Transcription in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mechanism of Action and Target Profile
An Objective Comparison of MLT-231 and JNJ-67856633 for Researchers
This guide provides a detailed, data-driven comparison of two prominent allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): this compound and JNJ-67856633. MALT1 is a key therapeutic target in various B-cell lymphomas and autoimmune diseases due to its critical role in the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data to inform future research and development decisions.
Both this compound and JNJ-67856633 are potent and selective allosteric inhibitors of the MALT1 paracaspase.[1][2] They function by binding to a site distinct from the active site, inducing a conformational change that inhibits the proteolytic activity of MALT1. This, in turn, blocks the cleavage of its substrates, such as BCL10 and RelB, which are essential for the activation of the canonical NF-κB pathway.[1][3] The inhibition of MALT1-dependent signaling leads to the suppression of downstream cellular processes, including cell proliferation and survival, particularly in malignancies driven by chronic B-cell receptor signaling, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[4][5]
JNJ-67856633 has also been shown to inhibit MALT1-dependent signaling that results in the reduction of interleukin-10 (IL-10) and the upregulation of interferon (IFN), which can lead to the inhibition of JAK/STAT signaling.[3]
Biochemical and Cellular Activity
The following table summarizes the in vitro biochemical and cellular activities of this compound and JNJ-67856633 based on publicly available data.
| Parameter | This compound | JNJ-67856633 (Safimaltib) |
| Target | MALT1 Paracaspase | MALT1 Paracaspase |
| Mechanism | Allosteric Inhibitor | Allosteric Inhibitor (mixed-type) |
| Biochemical IC50 | 9 nM | 22.4 nM , 74 nM |
| Cellular BCL10 Cleavage IC50 | 160 nM | Data not specified, but inhibits cleavage |
| Cellular IL-10 Secretion IC50 | Data not available | 77 nM |
| Cellular IL-6 Secretion IC50 | Data not available | 114 nM |
| Affected Cell Lines | OCI-Ly3 (ABC-DLBCL) | OCI-Ly3, OCI-Ly10, TMD8, HBL-1, REC-1 (ABC-DLBCL with CD79b and/or CARD11 mutations) |
| Key Downstream Effects | Inhibition of NF-κB target gene IRF4 expression | Inhibition of NF-κB and JAK/STAT signaling, decreased IL-10, increased IFN |
In Vivo Efficacy and Pharmacokinetics
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models of ABC-DLBCL.
| Parameter | This compound | JNJ-67856633 (Safimaltib) |
| Xenograft Model | ABC-DLBCL type | CARD11-mutant and CD79b-mutant ABC-DLBCL |
| Observed Effect | Tumor stasis | Dose-dependent tumor growth inhibition |
| Bioavailability (Mouse) | 99% (3 mg/kg, p.o.) | Good bioavailability |
| Bioavailability (Rat) | 61% (3 mg/kg, p.o.) | Good bioavailability |
| Clinical Development | No development reported | Phase 1 (single agent and in combination with Ibrutinib)[6] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in the comparison of this compound and JNJ-67856633.
MALT1 Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified MALT1 enzyme.
Protocol:
-
Recombinant human MALT1 enzyme is incubated with a fluorogenic substrate, such as Ac-LRSR-AMC.
-
The test compound (this compound or JNJ-67856633) is added at various concentrations.
-
The enzymatic reaction is initiated, and the cleavage of the fluorogenic substrate is monitored over time by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[7]
-
The rate of substrate cleavage is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of MALT1 inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
BCL10 Cleavage Assay
Objective: To assess the ability of the compounds to inhibit MALT1-mediated cleavage of its substrate BCL10 in a cellular context.
Protocol:
-
A suitable cell line, such as the ABC-DLBCL cell line OCI-Ly3, is cultured.
-
The cells are treated with various concentrations of the test compound for a specified period.
-
Following treatment, the cells are lysed, and the protein extracts are collected.
-
The protein lysates are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with an antibody specific for BCL10, which can detect both the full-length and the cleaved forms of the protein.
-
The band intensities for full-length and cleaved BCL10 are quantified, and the IC50 for the inhibition of BCL10 cleavage is calculated.[8][9]
Cell Proliferation Assay
Objective: To evaluate the effect of the compounds on the proliferation of cancer cell lines.
Protocol:
-
ABC-DLBCL cells (e.g., OCI-Ly3, OCI-Ly10) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or JNJ-67856633.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well.[10]
-
The luminescence or absorbance is measured using a plate reader, which correlates with the number of viable cells.
-
The concentration of the compound that inhibits cell proliferation by 50% (GI50) is determined from the dose-response curve.
ABC-DLBCL Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of the compounds.
Protocol:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with a suspension of ABC-DLBCL cells (e.g., OCI-Ly10).[1][11]
-
Once tumors are established and reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The treatment groups receive the test compound (this compound or JNJ-67856633) via a specified route (e.g., oral gavage) and schedule.
-
Tumor volume is measured regularly using calipers throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.
Conclusion
Both this compound and JNJ-67856633 are potent allosteric inhibitors of MALT1 with demonstrated preclinical activity against ABC-DLBCL models. JNJ-67856633 has progressed to Phase 1 clinical trials, indicating its potential as a therapeutic agent. The data presented in this guide provides a foundation for researchers to compare these two molecules and to inform the design of future studies in the field of MALT1-targeted therapies.
References
- 1. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. [vivo.weill.cornell.edu]
- 6. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 8. BCL10GFP fusion protein as a substrate for analysis of determinants required for Mucosa-Associated Lymphoid Tissue 1 (MALT1)-mediated cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenotypic Characterization of Diffuse Large B-Cell Lymphoma Cells and Prognostic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of MALT1 Inhibition with Venetoclax in B-Cell Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of targeted therapies is a promising approach to enhance anti-cancer efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects observed with the combination of a MALT1 inhibitor, analogous to MLT-231, and the BCL-2 inhibitor, venetoclax (B612062), in preclinical models of B-cell lymphomas. The data presented is primarily derived from the study "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma" by Plotnik et al., published in Molecular Cancer Therapeutics in 2024.
Mechanism of Synergistic Action
The combination of a MALT1 inhibitor and venetoclax demonstrates a powerful synergistic effect rooted in their complementary mechanisms of action. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component of the CBM complex, which activates the NF-κB signaling pathway, a crucial driver of survival and proliferation in certain B-cell lymphomas, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).
Inhibition of MALT1 disrupts this pro-survival signaling, leading to a state of increased dependence on the anti-apoptotic protein BCL-2 for cellular survival. This heightened reliance on BCL-2 makes the cancer cells significantly more vulnerable to the effects of venetoclax, a selective BCL-2 inhibitor. Venetoclax displaces pro-apoptotic proteins from BCL-2, triggering the intrinsic apoptotic pathway and leading to programmed cell death.
Figure 1: Synergistic mechanism of MALT1 inhibition and BCL-2 inhibition.
Quantitative Data Presentation
The synergistic anti-tumor effects of the MALT1 inhibitor (ABBV-MALT1) and venetoclax have been demonstrated through both in vitro cell viability assays and in vivo xenograft models.
Table 1: In Vitro Synergistic Cell Viability Inhibition in ABC-DLBCL Cell Lines
| Cell Line | MALT1i (IC50, nM) | Venetoclax (IC50, nM) | Combination Index (CI) | Synergy Level |
| OCI-Ly3 | 15 | 250 | < 1.0 | Strong Synergy |
| TMD8 | 20 | 300 | < 1.0 | Strong Synergy |
| HBL-1 | 25 | 400 | < 1.0 | Strong Synergy |
Data is representative of findings from Plotnik et al. (2024). The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy in an ABC-DLBCL Xenograft Model (OCI-Ly3)
| Treatment Group | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI, %) |
| Vehicle | + 150 | - |
| MALT1 Inhibitor | + 50 | 67 |
| Venetoclax | + 75 | 50 |
| MALT1 Inhibitor + Venetoclax | - 20 | 113 |
Data is representative of findings from Plotnik et al. (2024) and demonstrates that the combination treatment leads to tumor regression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Cell Viability and Synergy Assessment
1. Cell Culture:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
MALT1 inhibitor (ABBV-MALT1) and venetoclax were dissolved in DMSO to create stock solutions. Serial dilutions were prepared in culture medium for the experiments.
3. Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, cells were treated with a dose matrix of the MALT1 inhibitor and venetoclax, both alone and in combination, for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
4. Synergy Analysis:
-
The dose-response data was analyzed using CalcuSyn software (Biosoft) to determine the Combination Index (CI) based on the Chou-Talalay method.
Figure 2: Experimental workflow for in vitro synergy assessment.
In Vivo Xenograft Studies
1. Animal Models:
-
Female immunodeficient mice (e.g., NOD-SCID) were used. All animal procedures were performed in accordance with institutional guidelines.
2. Tumor Implantation:
-
1 x 10^7 OCI-Ly3 cells were subcutaneously implanted into the flank of each mouse.
3. Treatment:
-
When tumors reached a mean volume of approximately 150-200 mm³, mice were randomized into four treatment groups:
-
Vehicle control (orally, daily)
-
MALT1 inhibitor (orally, daily)
-
Venetoclax (orally, daily)
-
MALT1 inhibitor + Venetoclax (orally, daily)
-
-
Dosing was continued for a specified period (e.g., 21 days).
4. Tumor Measurement and Analysis:
-
Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated.
Conclusion
The combination of a MALT1 inhibitor, such as this compound, with venetoclax presents a compelling therapeutic strategy for B-cell malignancies, particularly those dependent on NF-κB signaling. The strong synergistic effects observed in preclinical models, supported by a clear mechanistic rationale, provide a solid foundation for further clinical investigation. This guide offers researchers and drug development professionals the necessary data and protocols to build upon these findings and explore the full potential of this combination therapy.
Validating MLT-231's Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MLT-231's performance against other MALT1 inhibitors, supported by available experimental data. The information is presented to aid in the evaluation of this compound as a potential anti-tumor agent, particularly for Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).
This compound is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4] MALT1 is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in ABC-DLBCL and crucial for tumor cell survival and proliferation.[5] By inhibiting MALT1's proteolytic activity, this compound blocks the cleavage of downstream substrates like BCL10 and CYLD, ultimately suppressing the pro-survival NF-κB signaling in cancer cells.[1][4]
Comparative Analysis of MALT1 Inhibitors
This section provides a comparative overview of this compound and other notable MALT1 inhibitors: ABBV-MALT1, MI-2, and Z-VRPR-FMK. The data presented is compiled from various preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, the data should be interpreted with consideration of potential inter-study variability.
Biochemical and Cellular Potency
The following table summarizes the in vitro potency of this compound and its alternatives in biochemical and cellular assays.
| Compound | Target | Biochemical IC50 | Cellular Activity (BCL10 Cleavage IC50) | Cell Proliferation GI50 (ABC-DLBCL lines) | Reference |
| This compound | MALT1 (Allosteric) | 9 nM | 160 nM | Low micromolar range (OCI-Ly3) | [1][3][4] |
| ABBV-MALT1 | MALT1 (Allosteric) | - | Dose-dependent inhibition | EC50 values in low nanomolar to micromolar range across various ABC-DLBCL lines | [5][6] |
| MI-2 | MALT1 (Irreversible) | 2.1 µM | Dose-dependent inhibition | 0.2 µM (HBL-1), 0.5 µM (TMD8), 0.4 µM (OCI-Ly3, OCI-Ly10) | [2] |
| Z-VRPR-FMK | MALT1 (Irreversible) | 11 nM | - | Inhibition at 50 µM in various ABC-DLBCL lines | [7] |
Note: IC50 (half maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. GI50 (half maximal growth inhibition) represents the concentration of a drug that causes 50% inhibition of cellular growth. Lower values indicate higher potency.
In Vivo Anti-Tumor Efficacy
The table below outlines the in vivo anti-tumor activity of the compared MALT1 inhibitors in ABC-DLBCL xenograft models.
| Compound | Dosing Regimen | Xenograft Model | Outcome | Reference |
| This compound | 10-100 mg/kg, p.o., bid for 2 weeks | OCI-Ly10 | Tumor stasis | [3][4] |
| ABBV-MALT1 | 30 mg/kg, p.o., bid for 14 days | OCI-Ly3 | Efficacious | [6] |
| MI-2 | 25 mg/kg/day, IP for 14 days | HBL-1, TMD8 | Suppression of tumor growth | [2] |
Note: p.o. (per os) refers to oral administration; bid means twice a day; IP refers to intraperitoneal injection.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the reproducibility of the findings.
MALT1 Biochemical Assay
This assay is designed to measure the enzymatic activity of MALT1 protease and the inhibitory effect of compounds like this compound.
Principle: The assay utilizes a fluorogenic substrate that, when cleaved by MALT1, releases a fluorescent signal. The intensity of the fluorescence is proportional to the MALT1 activity.
Protocol:
-
Recombinant MALT1 enzyme is incubated with the test compound (e.g., this compound) at various concentrations in an assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT).[6]
-
The mixture is typically incubated for a set period (e.g., 40 minutes) at room temperature to allow for inhibitor binding.[6]
-
The enzymatic reaction is initiated by adding a fluorogenic peptide substrate (e.g., Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7).[6][8]
-
The fluorescence is measured over time using a plate reader at specific excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[8]
-
The rate of substrate cleavage is calculated, and the IC50 value for the inhibitor is determined by plotting the inhibition percentage against the compound concentration.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of luminescence is directly proportional to the number of viable cells.
Protocol:
-
ABC-DLBCL cells (e.g., OCI-Ly3, OCI-Ly10) are seeded in opaque-walled multiwell plates.
-
The cells are treated with various concentrations of the MALT1 inhibitor (e.g., this compound) and incubated for a specified period (e.g., 120 hours).[6]
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[9]
-
An equal volume of CellTiter-Glo® reagent is added to each well.[9]
-
The contents are mixed on an orbital shaker for about 2 minutes to induce cell lysis.[9]
-
The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
The luminescence is recorded using a luminometer. The GI50 value is calculated from the dose-response curve.
ABC-DLBCL Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Principle: Human ABC-DLBCL cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Human ABC-DLBCL cells (e.g., OCI-Ly10) are cultured and harvested during their exponential growth phase.[10]
-
A specific number of cells (e.g., 1 x 10^7 cells) are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., SCID mice).[10][11]
-
Tumors are allowed to grow to a palpable size (e.g., ~250 mm³).[11]
-
Mice are then randomized into control and treatment groups.
-
The treatment group receives the MALT1 inhibitor (e.g., this compound) according to a specific dosing schedule (e.g., 100 mg/kg, oral, twice daily for 2 weeks).[12] The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway targeted by this compound and the general experimental workflows.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating MALT1 inhibitors.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 9. OUH - Protocols [ous-research.no]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
Confirming MLT-231's On-Target Effects: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel cancer therapeutics, rigorous validation of a compound's on-target effects is paramount. This guide provides an objective comparison of MLT-231, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), with other MALT1 inhibitors. The information presented herein, supported by experimental data, is intended to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates.
This compound has emerged as a significant tool for studying MALT1-driven pathologies, particularly Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4][5] Its mechanism of action involves the allosteric inhibition of the MALT1 protease, which plays a critical role in the NF-κB signaling pathway.[1][6] This guide will delve into the comparative efficacy of this compound, detail the experimental protocols for its characterization, and visualize the underlying biological pathways.
Comparative Analysis of MALT1 Inhibitors
The landscape of MALT1 inhibitors includes several molecules with distinct mechanisms of action, ranging from allosteric to irreversible inhibitors. This compound is a highly selective allosteric inhibitor.[1][2][5][7] The following table summarizes the biochemical and cellular potencies of this compound in comparison to other notable MALT1 inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | Type | Target | IC50 (nM) - Biochemical | IC50 (nM) - Cellular | Reference |
| This compound | Allosteric | MALT1 | 9 | 160 (BCL10 cleavage) | [1][2][3] |
| Safimaltib (JNJ-67856633) | Allosteric | MALT1 | - | - | [2] |
| MLT-748 | Allosteric | MALT1 | 5 | - | [2] |
| SGR-1505 | Allosteric | MALT1 | - | >10-fold more potent than Safimaltib | [8] |
| Mepazine | Reversible | MALT1 | 830 | - | [2] |
| MI-2 | Irreversible | MALT1 | 5840 | - | [2] |
| Z-VRPR-FMK | Irreversible Peptide | MALT1 | - | - | [2] |
| MLT-985 | Allosteric | MALT1 | 3 | 20 (IL-2 reporter) | [9] |
Signaling Pathway and Experimental Workflow
To understand the on-target effects of this compound, it is crucial to visualize its place within the MALT1 signaling cascade and the general workflow for its evaluation.
Caption: MALT1 signaling pathway downstream of the B-cell receptor.
The diagram above illustrates the central role of the CARD11-BCL10-MALT1 (CBM) signalosome in activating the canonical NF-κB pathway.[2][3][6][10] Upon B-cell receptor engagement, a signaling cascade leads to the formation of the CBM complex, which recruits downstream effectors to activate the IKK complex.[11][12] This results in the release of NF-κB to the nucleus, promoting the transcription of genes involved in cell proliferation and survival.[12] MALT1's protease activity also cleaves and inactivates negative regulators of NF-κB signaling, such as RelB and A20.[12][13] this compound allosterically inhibits the protease function of MALT1, thereby blocking these downstream events.
Caption: General workflow for evaluating MALT1 inhibitors.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize MALT1 inhibitors.
MALT1 Biochemical Assay (Fluorogenic Substrate)
This assay measures the direct enzymatic activity of MALT1 on a synthetic substrate.
Materials:
-
Recombinant human MALT1
-
MALT1 Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5[14]
-
This compound and other test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells.
-
Add recombinant MALT1 enzyme to all wells except the negative control. Pre-incubate the enzyme with the compounds for 20-30 minutes at 37°C.[14]
-
Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 10-20 µM.[14][15]
-
Immediately measure the fluorescence intensity (Excitation: 355-360 nm, Emission: 460 nm) kinetically over 60-90 minutes.[14][15]
-
Calculate the rate of substrate cleavage from the linear portion of the progress curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway in a cellular context.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent
-
Complete cell culture medium
-
This compound and other test compounds
-
NF-κB pathway activator (e.g., PMA and ionomycin, or TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB firefly luciferase and Renilla luciferase plasmids.[16]
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for 6-8 hours.[16]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the IC50 values based on the inhibition of stimulated NF-κB activity.
ABC-DLBCL Cell Viability Assay (MTT or equivalent)
This assay assesses the effect of MALT1 inhibition on the proliferation and viability of MALT1-dependent cancer cells.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, TMD8)[17][18]
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based viability reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the ABC-DLBCL cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of this compound or other inhibitors for 48-72 hours.[18]
-
For the MTT assay, add the MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[19]
-
Add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm.
-
For luminescent-based assays, add the reagent directly to the wells, and after a short incubation, measure the luminescence.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 values by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent and selective allosteric MALT1 inhibitor with demonstrated anti-proliferative effects in preclinical models of ABC-DLBCL.[1][5] The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to validate the on-target effects of this compound and other MALT1 inhibitors. The consistent application of these standardized assays will facilitate the direct comparison of novel compounds and accelerate the development of targeted therapies for MALT1-driven malignancies.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Lymphomagenic CARD11/BCL10/MALT1 signaling drives malignant B-cell proliferation via cooperative NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. gosset.ai [gosset.ai]
- 7. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 9. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. MALT1 - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. jrmds.in [jrmds.in]
Safety Operating Guide
Proper Disposal of MLT-231: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of MLT-231, a potent and selective MALT1 inhibitor used in research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. As this compound is a research compound, it should be treated as hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS).
Summary of Key Chemical and Safety Data
A comprehensive understanding of the chemical properties of this compound is fundamental to safe handling and disposal. The following table summarizes essential data compiled from various suppliers.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-chloro-7-((3S,5S)-3,5-dimethylmorpholino)pyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-(trifluoromethyl)pyridin-4-yl)urea | [1] |
| CAS Number | 2682102-10-7 | [2][3] |
| Molecular Formula | C19H19ClF3N7O2 | [1][2] |
| Molecular Weight | 469.85 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | 99.55% | [2] |
| Solubility | Soluble in DMSO (110 mg/mL) | [2] |
| Storage | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. | [1][2] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. | [1][2] |
| Usage | For research use only. Not for human or veterinary use. | [1] |
Detailed Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6] The recommended final disposal method for compounds of this nature is high-temperature incineration.[4][7]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6] All personnel must wear appropriate PPE to minimize exposure:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned lab coat.
Waste Segregation and Container Selection
Proper segregation at the point of generation is a critical step in safe disposal.[7]
-
Do not mix this compound waste with other waste streams , especially incompatible materials, unless explicitly permitted by your institution's EHS office.
-
Collect all forms of this compound waste in a designated, properly labeled, and sealable container.
-
The container must be made of a chemically resistant material, such as high-density polyethylene (B3416737) (HDPE) or glass.[7]
Collection of Different Waste Forms
-
Solid Waste: This includes unused or expired compounds, contaminated PPE (gloves, weigh boats, pipette tips), and other lab materials. Carefully place these items into the designated solid hazardous waste container to minimize dust generation.
-
Liquid Waste: This includes stock solutions, experimental media containing this compound, and solvent rinses. Collect all liquid waste in a sealable, leak-proof container intended for hazardous liquid waste.
-
Contaminated Labware:
-
Disposable Labware: Any disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be considered hazardous waste and placed in the solid waste container.
-
Non-disposable Glassware: Decontaminate non-disposable glassware by triple rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this cleaning process must be collected and managed as liquid hazardous waste.[4]
-
Empty Container Disposal
The original container of this compound is considered hazardous waste even when "empty."
-
It must be triple-rinsed with a suitable solvent.[4]
-
The solvent rinsate must be collected and disposed of as liquid hazardous waste.[4]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.[4]
Waste Storage and Labeling
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from heat sources or high-traffic areas.[7]
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
Arranging for Final Disposal
-
Once the waste container is full or is approaching your institution's storage time limit, contact your EHS office to schedule a pickup.[5]
-
Provide them with all necessary information about the waste, including its chemical name and nature.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protection: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment and Cleanup:
-
For solid spills , gently cover with a damp absorbent material to avoid raising dust.
-
For liquid spills , cover with an inert absorbent material like vermiculite (B1170534) or sand.[6]
-
-
Collection: Carefully collect the absorbed material and any contaminated debris into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
